molecular formula C12H14O3 B051388 Methyl 4-(4-oxobutyl)benzoate CAS No. 106200-41-3

Methyl 4-(4-oxobutyl)benzoate

Cat. No.: B051388
CAS No.: 106200-41-3
M. Wt: 206.24 g/mol
InChI Key: PKKOQVAJFXOJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-oxobutyl)benzoate is a high-purity organic compound that serves as a versatile and valuable synthetic intermediate in advanced research applications. Its structure features a benzoate ester group and a terminal keto group separated by a flexible butyl chain, making it a crucial building block for the construction of more complex molecules. This compound is particularly significant in medicinal chemistry for the synthesis of potential pharmacologically active molecules, where the reactive ketone allows for further functionalization via nucleophilic addition or reductive amination. Researchers utilize it in the development of compound libraries, as a precursor for liquid crystals, and in materials science for creating novel polymers with specific properties. The ester group can be hydrolyzed to the corresponding carboxylic acid, or the ketone can be reduced or converted into other functional groups, providing multiple synthetic handles for structural diversification. This makes this compound an indispensable tool for chemists engaged in hit-to-lead optimization, methodology development, and the exploration of new chemical spaces.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(4-oxobutyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKOQVAJFXOJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 4-(4-oxobutyl)benzoate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of Methyl 4-(4-oxobutyl)benzoate. This bifunctional molecule serves as a significant intermediate in the synthesis of complex pharmaceutical compounds, most notably the anticancer agent Pemetrexed.

Core Physical and Chemical Properties

This compound is a solid organic compound characterized by the presence of both a methyl ester and a ketone functional group. These features make it a versatile building block in organic synthesis.

PropertyValue
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
CAS Number 106200-41-3[1]
Appearance White powder or clear colorless oil
Melting Point 76.5-78 °C
Boiling Point 131 °C at <1 Torr
Density 1.082 ± 0.06 g/cm³ (Predicted)
Solubility Slightly soluble in Chloroform, DMSO, and Methanol
Storage Hygroscopic, store in a refrigerator under an inert atmosphere.
SMILES COC(=O)C1=CC=C(C=C1)CCCC=O[1]
InChI InChI=1S/C12H14O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-9H,2-4H2,1H3[1]

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound. While specific peak data is not enumerated here, comprehensive 1D NMR (¹³C), Mass Spectrometry (GC-MS), and Infrared (IR) spectra are available for review in the PubChem database.[1]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are essential for elucidating the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carbonyl groups of the ester and the ketone, as well as C-H and C=C bonds of the aromatic ring.

  • Mass Spectrometry: This analysis provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the Heck reaction being a notable example.[2]

Synthesis via Heck Reaction[2]

This protocol, adapted from patent literature for Pemetrexed intermediates, outlines a common method for the preparation of this compound.[2]

Materials:

  • Methyl 4-bromobenzoate

  • 3-Buten-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Lithium acetate (LiOAc)

  • Lithium chloride (LiCl)

  • Tetrabutylammonium chloride ((n-Bu)₄NCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

  • Add 3-buten-1-ol (1.5 equivalents) to the mixture.

  • De-gas the mixture with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

G cluster_workflow Experimental Workflow for Heck Reaction reagents 1. Combine Reactants - Methyl 4-bromobenzoate - 3-Buten-1-ol - LiOAc, LiCl, (n-Bu)4NCl - DMF degas 2. De-gas with N2 or Ar (15-20 minutes) reagents->degas catalyst 3. Add Catalyst - Palladium(II) acetate degas->catalyst reaction 4. Heat and Stir (Monitor by TLC/GC) catalyst->reaction workup 5. Aqueous Workup - Add water - Extract with Ethyl Acetate reaction->workup purification 6. Purification - Dry with MgSO4 - Concentrate - Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is defined by its two primary functional groups: the methyl ester and the terminal aldehyde (from the oxobutyl group). This bifunctionality allows for a range of chemical transformations.

The most significant application of this compound is its role as a key intermediate in the multi-step synthesis of Pemetrexed.[2] Pemetrexed is a multi-targeted antifolate chemotherapy agent used in the treatment of various cancers.

The ketone group can undergo reactions typical of carbonyls, such as reduction to an alcohol or participation in condensation reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid. A brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, is also a key intermediate where the bromine atom is susceptible to nucleophilic substitution, and the ketone group can be used in further transformations to construct the pyrrolopyrimidine core of Pemetrexed.

G cluster_synthesis_role Role in Pemetrexed Synthesis start This compound intermediate Further Transformations (e.g., bromination, cyclization) start->intermediate Key Intermediate pemetrexed Pemetrexed (Anticancer Agent) intermediate->pemetrexed Multi-step Synthesis

Caption: Role of this compound in Pemetrexed synthesis.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1][2] Its bifunctional nature, featuring both an ester and a ketone, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing experimental protocols, quantitative data, and pathway visualizations to support research and development efforts.

Core Synthesis Pathways

Two predominant synthetic strategies for obtaining this compound are the Friedel-Crafts acylation route and the Heck reaction pathway. A third, more direct method involves the esterification of 4-(4-oxobutyl)benzoic acid.

Friedel-Crafts Acylation Pathway

This classical and widely employed method involves a multi-step sequence starting with the Friedel-Crafts acylation of a substituted benzene derivative. A common route begins with toluene and succinic anhydride.[1]

Logical Flow of the Friedel-Crafts Acylation Pathway

G Toluene Toluene & Succinic Anhydride Intermediate1 4-(4-Methylphenyl)-4-oxobutanoic acid Toluene->Intermediate1 Friedel-Crafts Acylation (AlCl₃) Intermediate2 4-(p-tolyl)butanoic acid Intermediate1->Intermediate2 Clemmensen Reduction (Zn(Hg), HCl) Intermediate3 4-(4-carboxy-phenyl)butanoic acid Intermediate2->Intermediate3 Oxidation of Methyl Group Intermediate4 4-(4-oxobutyl)benzoic acid Intermediate3->Intermediate4 Final_Product This compound Intermediate4->Final_Product Esterification (Methanol, H₂SO₄)

Caption: Friedel-Crafts Acylation route to this compound.

Experimental Protocols and Data

The following tables summarize the quantitative data and provide detailed methodologies for the key steps in the Friedel-Crafts acylation pathway.

Table 1: Quantitative Data for the Friedel-Crafts Acylation Pathway [1]

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Friedel-Crafts AcylationToluene, Succinic anhydrideAlCl₃DichloromethaneReflux2-4~90%
Clemmensen Reduction4-(4-Methylphenyl)-4-oxobutanoic acidZn(Hg), conc. HClToluene/WaterReflux12-2470-80%
Esterification4-(4-Oxobutyl)benzoic acidConcentrated H₂SO₄MethanolReflux (65-70)6-878-82%

Detailed Experimental Protocols:

  • Esterification of 4-(4-Oxobutyl)benzoic Acid:

    • Combine 4-(4-oxobutyl)benzoic acid and methanol in a 1:10 molar ratio to drive the equilibrium towards ester formation.[3]

    • Add concentrated sulfuric acid as a catalyst.[3]

    • Reflux the mixture at 65–70°C for 6–8 hours.[3]

    • Perform an aqueous workup and vacuum distillation to isolate the final product.[3]

Heck Reaction Pathway

An alternative approach to constructing the carbon skeleton is through a palladium-catalyzed Heck reaction. This method couples an aryl halide with an alkene.[2][4]

Experimental Workflow for the Heck Reaction Pathway

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants Dissolve Methyl 4-bromobenzoate, LiOAc, LiCl, (n-Bu)₄NCl in DMF Add_Alkene Add 3-Buten-1-ol Reactants->Add_Alkene Degas De-gas with Nitrogen/Argon Add_Alkene->Degas Add_Catalyst Add Palladium(II) acetate Degas->Add_Catalyst React Stir at 60°C for 10 hours Add_Catalyst->React Workup Aqueous workup React->Workup Purification Purification Workup->Purification

Caption: Workflow for the synthesis of a precursor via the Heck Reaction.

Experimental Protocols and Data

The following table summarizes the quantitative data and provides a detailed methodology for the Heck reaction.

Table 2: Quantitative Data for the Heck Reaction Pathway [4]

StepKey Building BlockKey Reaction & ConditionsReported Yield
Heck CouplingMethyl 4-bromobenzoateMethyl 4-bromobenzoate and 3-buten-1-ol, palladium acetate, lithium acetate, lithium chloride, tetrabutylammonium bromide in DMF at 60°C for 10 hours.>80% for 4-(4-carbomethoxyphenyl)butanal

Detailed Experimental Protocol: Synthesis via Heck Reaction [2]

This protocol is adapted from patent literature for the synthesis of Pemetrexed intermediates.[2]

  • Materials:

    • Methyl 4-bromobenzoate

    • 3-Buten-1-ol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Lithium acetate (LiOAc)

    • Lithium chloride (LiCl)

    • Tetrabutylammonium chloride ((n-Bu)₄NCl)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).[2]

    • Add 3-buten-1-ol (1.5 equivalents) to the mixture.[2]

    • De-gas the mixture with nitrogen or argon for 15-20 minutes.[2]

    • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.[2]

    • The subsequent steps would involve heating the reaction and then proceeding with a standard workup and purification to yield the desired product.

Bromination of this compound

For further functionalization, such as in the synthesis of Pemetrexed, this compound can be brominated at the γ-position to the ketone.[3]

Logical Diagram of the Bromination Reaction

G Start This compound Product Methyl 4-(3-bromo-4-oxobutyl)benzoate Start->Product N-bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Carbon tetrachloride (CCl₄) 80°C, 12 hours

Caption: Bromination of this compound.

Experimental Protocol: Bromination at the C3 Position [3]

  • The intermediate, this compound, undergoes bromination using N-bromosuccinimide (NBS) under radical initiation.[3]

  • The reaction is carried out with Azobisisobutyronitrile (AIBN) (0.1 equivalents) in carbon tetrachloride (CCl₄) at 80°C for 12 hours to achieve selective bromination at the γ-position of the ketone.[3]

  • Column chromatography (hexane:ethyl acetate, 4:1) is used to isolate the product in 65–70% yield.[3]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the Friedel-Crafts acylation and Heck reaction routes being prominent examples. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired yield, and scalability. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

In-Depth Technical Guide: Characterization of CAS No. 106200-41-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the characterization data for the compound identified by CAS number 106200-41-3. This organic molecule, chemically known as Methyl 4-(4-oxobutyl)benzoate, is a significant intermediate in the synthesis of various pharmaceutical compounds.[1] Its primary application lies in its role as a key building block for the multi-targeted antifolate chemotherapy agent, Pemetrexed.[1] This document outlines its physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis, serving as a vital resource for researchers in medicinal chemistry and drug development.

Physicochemical and Spectroscopic Characterization

The structural and physical properties of this compound have been determined through various analytical techniques. A summary of this data is presented in the tables below.

General and Physicochemical Properties
PropertyValueSource
CAS Number 106200-41-3[2]
IUPAC Name This compound[2]
Synonyms 4-(4-Oxobutyl)benzoic acid methyl ester, Pemetrexed Impurity 41, 4-(4-CARBOMETHOXYPHENYL)BUTANAL[2]
Molecular Formula C₁₂H₁₄O₃[2]
Molecular Weight 206.24 g/mol [2]
Appearance White solid-
Melting Point 76.5-78 °C-
Boiling Point 131 °C at <1 Torr-
Solubility Soluble in organic solvents such as ethanol, acetone, and dichloromethane. Low solubility in water.-
Spectroscopic Data

Spectroscopic analysis confirms the chemical structure of this compound. The key data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are summarized below.

2.2.1. ¹H and ¹³C NMR Spectroscopy

While specific peak assignments were not found in the provided search results, a representative table is included below based on typical chemical shifts for the functional groups present in the molecule.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (ppm) Assignment
~9.8 (t)Aldehydic proton (-CHO)
~8.0 (d)Aromatic protons (ortho to -COOCH₃)
~7.3 (d)Aromatic protons (ortho to butyl chain)
~3.9 (s)Methyl ester protons (-OCH₃)
~3.0 (t)Methylene protons (-CH₂- adjacent to aromatic ring)
~2.8 (t)Methylene protons (-CH₂- adjacent to -CHO)
~2.1 (quintet)Methylene protons (-CH₂-CH₂-CH₂-)

2.2.2. Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals a fragmentation pattern consistent with the structure of this compound.

m/z Relative Intensity (%) Proposed Fragment
206Moderate[M]⁺ (Molecular Ion)
175High[M - OCH₃]⁺
149Moderate[M - C₄H₇O]⁺
121Moderate[M - C₄H₇O - CO]⁺
91Low[C₇H₇]⁺ (Tropylium ion)

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3050MediumC-H stretchAromatic
~2950, ~2870MediumC-H stretchAliphatic (CH₂, CH₃)
~2720WeakC-H stretchAldehyde
~1720Strong, SharpC=O stretchEster
~1685Strong, SharpC=O stretchAldehyde
~1610, ~1580MediumC=C stretchAromatic Ring
~1280, ~1110StrongC-O stretchEster

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research.

Synthesis via Heck Reaction

This protocol is adapted from patent literature describing the synthesis of Pemetrexed intermediates.[1]

Materials:

  • Methyl 4-bromobenzoate

  • 3-Buten-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Lithium acetate (LiOAc)

  • Lithium chloride (LiCl)

  • Tetrabutylammonium chloride ((n-Bu)₄NCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

  • Add 3-buten-1-ol (1.5 equivalents) to the mixture.

  • De-gas the mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

HPLC Purity Analysis

A standard reversed-phase HPLC method for the purity determination of similar benzoate compounds is provided below. Method optimization may be required.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-dependent gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Mandatory Visualizations

Synthetic Pathway of Pemetrexed

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of the anticancer drug Pemetrexed.

Pemetrexed_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product Methyl_4_bromobenzoate Methyl 4-bromobenzoate CAS_106200_41_3 This compound (CAS: 106200-41-3) Methyl_4_bromobenzoate->CAS_106200_41_3 Heck Reaction 3_Buten_1_ol 3-Buten-1-ol 3_Buten_1_ol->CAS_106200_41_3 Pemetrexed Pemetrexed CAS_106200_41_3->Pemetrexed Multi-step synthesis

Caption: Synthetic pathway to Pemetrexed highlighting this compound as a key intermediate.

Experimental Workflow for HPLC Analysis

The logical workflow for the purity analysis of this compound by HPLC is depicted below.

HPLC_Workflow A Sample Weighing and Dissolution B Dilution to Working Concentration A->B C Sample Filtration (0.45 µm filter) B->C D Injection into HPLC System C->D E Chromatographic Separation (C18 Column) D->E F UV Detection at 254 nm E->F G Data Acquisition and Analysis F->G H Purity Calculation and Reporting G->H

Caption: Standard experimental workflow for the HPLC purity analysis of this compound.

Conclusion

This technical guide provides essential characterization data and experimental protocols for this compound (CAS No. 106200-41-3). The compiled information on its physicochemical properties, detailed spectroscopic data, and standardized methodologies for its synthesis and analysis will be a valuable asset for researchers and professionals engaged in pharmaceutical development and organic synthesis. The established role of this compound as a key intermediate in the synthesis of Pemetrexed underscores its importance in the field of medicinal chemistry.

References

Spectroscopic Analysis of Methyl 4-(4-oxobutyl)benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a bifunctional organic molecule containing both an ester and an aldehyde functional group. This unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. A thorough understanding of its spectroscopic properties is essential for its identification, purification, and characterization in a research and development setting. This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound, complete with expected data, experimental protocols, and visual aids to facilitate comprehension.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for this compound. This data is derived from computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.78Triplet (t)1HAldehydic proton (-CHO)
~7.95Doublet (d)2HAromatic protons (ortho to -COOCH₃)
~7.30Doublet (d)2HAromatic protons (meta to -COOCH₃)
~3.91Singlet (s)3HMethyl ester protons (-OCH₃)
~2.98Triplet (t)2HMethylene protons adjacent to the aromatic ring (Ar-CH₂)
~2.78Triplet (t)2HMethylene protons adjacent to the aldehyde (-CH₂-CHO)
~2.05Quintet2HMethylene protons (-CH₂-CH₂-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~202.1Aldehyde Carbonyl (C=O)
~166.8Ester Carbonyl (C=O)
~144.5Aromatic Carbon (quaternary, attached to the butyl chain)
~129.9Aromatic Carbon (CH, ortho to -COOCH₃)
~129.2Aromatic Carbon (quaternary, attached to the ester)
~128.2Aromatic Carbon (CH, meta to -COOCH₃)
~52.1Methyl Ester Carbon (-OCH₃)
~43.5Methylene Carbon adjacent to the aldehyde (-CH₂-CHO)
~35.0Methylene Carbon adjacent to the aromatic ring (Ar-CH₂)
~19.8Methylene Carbon (-CH₂-CH₂-CH₂-)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1725StrongEster C=O stretch
~1715StrongAldehyde C=O stretch
~1610, ~1580Medium-WeakAromatic C=C stretch
~1280, ~1110StrongEster C-O stretch
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment Ion
206[M]⁺ (Molecular Ion)
175[M - OCH₃]⁺
147[M - COOCH₃]⁺
133[C₉H₉O]⁺
119[C₈H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of an organic compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1] The solution should be clear and free of any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters are generally sufficient, but may be optimized to improve signal-to-noise ratio or resolution. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform. Phase the resulting spectrum and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. A general protocol for the thin solid film method is as follows:

  • Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

  • Film Deposition: Place a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2] Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean, empty salt plate should be acquired and automatically subtracted from the sample spectrum by the instrument's software.

  • Data Analysis: Identify the key absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[3]

  • Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation to produce smaller, charged fragments.[3]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Mandatory Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_result Final Elucidation Sample Purified Compound Prep Sample Preparation (Dissolution, etc.) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Phasing, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation Interpret->Structure MS_Fragmentation mol [C₁₂H₁₄O₃]⁺˙ m/z = 206 (M⁺˙) frag1 [C₁₁H₁₁O₂]⁺ m/z = 175 mol->frag1 - •OCH₃ frag2 [C₇H₇O]⁺ m/z = 119 mol->frag2 - C₄H₅O• (McLafferty) frag5 [C₄H₅O]⁺ m/z = 69 mol->frag5 - C₇H₇O₂• frag3 [C₇H₅O]⁺ m/z = 105 frag2->frag3 - CH₂ frag4 [C₆H₅]⁺ m/z = 77 frag3->frag4 - CO frag6 [C₃H₅O]⁺ m/z = 57 frag5->frag6 - CH₂

References

Solubility Profile of Methyl 4-(4-oxobutyl)benzoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a chemical intermediate with applications in various fields, including the synthesis of pharmaceuticals. A thorough understanding of its solubility in different organic solvents is crucial for its use in synthesis, purification, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This compound possesses both polar (ester and ketone functionalities) and non-polar (benzene ring and alkyl chain) characteristics, leading to a varied solubility profile in different organic solvents.

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively available in published literature. However, qualitative assessments have been reported, which are summarized in the table below.

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolvent ClassReported SolubilityCitation
EthanolPolar ProticSoluble[1]
AcetonePolar AproticSoluble[1]
DichloromethanePolar AproticSoluble[1]
ChloroformPolar AproticSlightly Soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[2]
MethanolPolar ProticSlightly Soluble[2]
WaterPolar ProticRelatively Low[1]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established techniques for solubility measurement.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the dissolved solute, and determining its mass.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the set temperature for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

  • Drying: Place the dish or vial in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or in a vacuum desiccator, until the solvent has completely evaporated and a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of solution collected (mL)) * 100

Isothermal Shake-Flask Method followed by HPLC Analysis

This method is suitable for determining solubility with high accuracy and is particularly useful when dealing with complex mixtures or when the solute has a strong UV absorbance.

Materials:

  • This compound

  • Selected organic solvent

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker

  • Volumetric flasks

  • Syringe filters

Procedure:

  • Preparation of Saturated Solution: As described in the gravimetric method, prepare a saturated solution by adding an excess of the solute to the solvent in a vial.

  • Equilibration: Equilibrate the mixture at a constant temperature with agitation for 24-48 hours.

  • Sample Preparation for HPLC:

    • After equilibration, allow the undissolved solid to settle.

    • Withdraw an aliquot of the supernatant using a syringe and filter it.

    • Accurately dilute the filtered solution with a known volume of the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • HPLC Analysis:

    • Inject the diluted sample solution into the HPLC system.

    • Record the peak area corresponding to this compound.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Select Compound and Solvents qual_screen Qualitative Solubility Screening (Small Scale Test) start->qual_screen quant_method_selection Select Quantitative Method (e.g., Gravimetric, HPLC) qual_screen->quant_method_selection gravimetric Gravimetric Analysis quant_method_selection->gravimetric Simple, Pure System hplc HPLC Analysis quant_method_selection->hplc High Accuracy, Complex Matrix prepare_saturated Prepare Saturated Solution (Excess Solute) gravimetric->prepare_saturated hplc->prepare_saturated equilibrate Equilibrate at Constant Temperature (24-48h) prepare_saturated->equilibrate separate_phases Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate_phases analyze_grav Evaporate Solvent and Weigh Residue separate_phases:s->analyze_grav:n analyze_hplc Dilute and Analyze by HPLC separate_phases:s->analyze_hplc:n calculate_sol Calculate Solubility (e.g., g/100mL, mol/L) analyze_grav->calculate_sol analyze_hplc->calculate_sol end End: Report Solubility Data calculate_sol->end

Solubility Determination Workflow

Conclusion

References

Potential Biological Activities of Methyl 4-(4-oxobutyl)benzoate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate and its derivatives are versatile chemical intermediates that have garnered significant interest in medicinal chemistry. While the direct biological activities of this compound are not extensively documented, its paramount importance lies in its role as a key building block in the synthesis of complex pharmaceutical agents. Most notably, it is a critical precursor in the production of Pemetrexed, a multi-targeted antifolate chemotherapy drug used in the treatment of various cancers.

This technical guide provides a comprehensive overview of the known and potential biological activities associated with the broader class of benzoate derivatives, with a special focus on anticancer and antimicrobial applications. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

I. Anticancer Activity of Benzoate Derivatives

While specific cytotoxicity data for this compound is limited, numerous studies have demonstrated the potent anticancer activities of various benzoate derivatives. These compounds exert their effects through diverse mechanisms, including enzyme inhibition and disruption of critical cellular signaling pathways.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of several benzoate and related heterocyclic derivatives against a range of human cancer cell lines. It is crucial to note that these data are for structurally related compounds and not for this compound itself, but they highlight the potential of the benzoate scaffold in cancer therapy.

Table 1: Cytotoxicity of Halogenated Methyl Benzofuran-3-Carboxylate Derivatives

CompoundCancer Cell LineIC50 (µM)
7 A549 (Lung)6.3 ± 2.5
HepG2 (Liver)11 ± 3.2
8 A549 (Lung)3.5 ± 0.6
HepG2 (Liver)3.8 ± 0.5
SW620 (Colon)10.8 ± 0.9
Cisplatin A549 (Lung)>10
HepG2 (Liver)8.5 ± 0.9
Doxorubicin A549 (Lung)0.04 ± 0.01
HepG2 (Liver)0.2 ± 0.05

Data sourced from a study on halogenated benzofuran derivatives, demonstrating their cytotoxic potential compared to standard chemotherapeutic agents.

Table 2: Cytotoxicity of Benzothiazole Derivatives against Breast and Cervical Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
21 MCF-7 (Breast)24.15
HeLa (Cervical)46.46
22 MCF-7 (Breast)26.43
HeLa (Cervical)45.29
23 MCF-7 (Breast)18.10
HeLa (Cervical)38.85

This table showcases the anticancer activity of benzothiazole derivatives, a class of compounds that can be synthesized from precursors related to the benzoate scaffold.

II. Enzyme Inhibition

A significant mechanism through which benzoate derivatives can exert their biological effects is through the inhibition of key enzymes.

Inhibition of the Pentose Phosphate Pathway

Certain Methyl 4-amino benzoate derivatives have been identified as inhibitors of Glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD), key enzymes in the pentose phosphate pathway (PPP).[1] The PPP is crucial for cancer cell proliferation and survival, making it an attractive target for anticancer drug development.[1]

Table 3: Inhibition of Pentose Phosphate Pathway Enzymes by Methyl 4-amino Benzoate Derivatives

CompoundTarget EnzymeIC50 (µM)
1 G6PD100.8
4 6PGD206
Range for seriesG6PD100.8 - 430.8
Range for series6PGD206 - 693.2

Data from a study investigating methyl 4-amino benzoates as PPP inhibitors.[1]

III. Antimicrobial Activity

Derivatives of the benzoate scaffold have also shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentrations (MICs) for a series of carbazole derivatives, illustrating the potential for developing novel antibacterial and antifungal compounds.

Table 4: Antimicrobial Activity of Carbazole Derivatives

CompoundMicroorganismMIC (µg/mL)
2, 4, 8 S. aureus16 (60% inhibition)
2-5, 7-10 Staphylococcus strains32
3, 8 E. coli64 (>40% inhibition)

These findings suggest that structural modifications to the core scaffold can lead to significant antimicrobial activity.

IV. Signaling Pathways and Mechanisms of Action

The anticancer activity of compounds derived from or related to this compound often involves the modulation of critical cellular signaling pathways.

Pemetrexed and the Folate Metabolism Pathway

As the primary application of this compound is in the synthesis of Pemetrexed, understanding the mechanism of action of Pemetrexed is crucial. Pemetrexed is a multi-targeted antifolate agent that inhibits three key enzymes in the purine and pyrimidine synthesis pathways: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By blocking these enzymes, Pemetrexed disrupts the formation of DNA and RNA, which are essential for the growth and survival of cancer cells.

Pemetrexed_Mechanism Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibits DHF Dihydrofolate (DHF) dUMP dUMP Purine_Synth Purine Synthesis THF Tetrahydrofolate (THF) DHF->THF Reduction THF->Purine_Synth dTMP dTMP dUMP->dTMP Methylation DNA_RNA_Synth DNA & RNA Synthesis dTMP->DNA_RNA_Synth Purine_Synth->DNA_RNA_Synth

Mechanism of action of Pemetrexed.
General Anticancer Signaling Pathways

Other benzoate and benzothiazole derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways, including the PI3K/AKT pathway. Suppression of this pathway is a common mechanism for inducing programmed cell death in cancer cells.

PI3K_AKT_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Derivative Benzoate Derivative Derivative->PI3K Inhibits Derivative->AKT Inhibits

General PI3K/AKT signaling pathway.

V. Experimental Protocols

Synthesis of Pemetrexed from this compound

The synthesis of Pemetrexed is a multi-step process where this compound serves as a key starting material. The following diagram illustrates a simplified workflow for this synthesis.

Pemetrexed_Synthesis_Workflow Start This compound Step1 Bromination Start->Step1 Intermediate1 Methyl 4-(3-bromo-4-oxobutyl)benzoate Step1->Intermediate1 Step2 Cyclization with 2,4-diamino-6-hydroxypyrimidine Intermediate1->Step2 Intermediate2 Pyrrolo[2,3-d]pyrimidine core formation Step2->Intermediate2 Step3 Coupling with L-glutamic acid derivative Intermediate2->Step3 Intermediate3 Pemetrexed ester Step3->Intermediate3 Step4 Saponification Intermediate3->Step4 End Pemetrexed Step4->End

Pemetrexed synthesis workflow.
MTT Assay for Cytotoxicity Testing

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Seed cells in 96-well plate Step1 Treat with test compounds Start->Step1 Step2 Incubate (24-72h) Step1->Step2 Step3 Add MTT solution Step2->Step3 Step4 Incubate (2-4h) Step3->Step4 Step5 Solubilize formazan Step4->Step5 Step6 Read absorbance (570 nm) Step5->Step6 End Calculate IC50 Step6->End

MTT assay workflow.

VI. Conclusion and Future Directions

This compound is a valuable synthetic intermediate, primarily for the anticancer drug Pemetrexed. While direct evidence of its biological activity is sparse, the broader family of benzoate derivatives exhibits a wide range of promising biological activities, including potent anticancer, enzyme inhibitory, and antimicrobial effects. The data and protocols presented in this guide are intended to serve as a resource for researchers in the field of drug discovery and development. Future research should focus on synthesizing and evaluating the biological activities of novel derivatives of this compound to explore the full therapeutic potential of this chemical scaffold. Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for the rational design of new and more effective therapeutic agents.

References

An In-depth Technical Guide to the Applications of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-oxobutyl)benzoate is a pivotal chemical intermediate, most notably recognized for its integral role in the synthesis of the multi-targeted antifolate chemotherapeutic agent, Pemetrexed. This technical guide provides a comprehensive review of the synthesis, applications, and biological significance of this compound and its derivatives. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation and Heck reaction are presented, alongside quantitative data on reaction yields and the biological activity of its end products. Furthermore, this guide elucidates the mechanism of action of Pemetrexed through detailed signaling pathway diagrams, offering valuable insights for researchers in oncology and drug development.

Introduction

This compound, with the chemical formula C₁₂H₁₄O₃, is a bifunctional molecule featuring a ketone and a methyl ester.[1][2] This unique structure makes it a versatile building block in organic synthesis. Its primary and most significant application is as a key precursor in the industrial synthesis of Pemetrexed, a chemotherapy drug used in the treatment of non-small cell lung cancer and mesothelioma.[3][4][5][6][7][8] Beyond its role in cancer therapy, this compound serves as an intermediate in the preparation of more complex organic molecules and specialty chemicals.[9] This guide aims to provide a detailed technical overview of its synthesis, applications, and the biological pathways influenced by its derivatives.

Synthesis of this compound

Two primary synthetic routes for this compound are the Friedel-Crafts acylation and the Heck reaction.

Friedel-Crafts Acylation Route

This classic approach involves the acylation of a benzene derivative with succinic anhydride, followed by esterification.

Experimental Protocol: Synthesis of 4-Oxo-4-phenylbutanoic Acid

  • Materials: Anhydrous aluminum chloride (AlCl₃), succinic anhydride, anhydrous benzene, concentrated hydrochloric acid (HCl), ice, and water.

  • Procedure:

    • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.

    • With stirring, add 200 g (1.5 moles) of powdered anhydrous aluminum chloride in one portion. An exothermic reaction will occur with the evolution of HCl gas.

    • Heat the mixture to reflux for 30 minutes with continuous stirring.

    • Cool the flask and slowly add 300 mL of water through the dropping funnel.

    • Remove the excess benzene by steam distillation.

    • Pour the hot solution into a beaker and allow it to cool.

    • Decant the liquid from the precipitated solid and acidify the liquid with concentrated HCl (approx. 20 mL) to precipitate the product.

    • Filter the precipitate, wash with hot water, and dry. The expected yield of 4-oxo-4-phenylbutanoic acid is 95-100 g (77-82%).[3]

Experimental Protocol: Esterification to this compound

  • Materials: 4-Oxo-4-phenylbutanoic acid, methanol, and a strong acid catalyst (e.g., concentrated H₂SO₄).

  • Procedure:

    • In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in an excess of methanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or distillation to yield pure this compound.

Heck Reaction Route

This modern cross-coupling reaction provides a more direct route to the target molecule.

Experimental Protocol: Synthesis of this compound via Heck Reaction

  • Materials: Methyl 4-bromobenzoate, 3-buten-1-ol, palladium(II) acetate (Pd(OAc)₂), lithium acetate (LiOAc), lithium chloride (LiCl), tetrabutylammonium chloride ((n-Bu)₄NCl), N,N-dimethylformamide (DMF), ethyl acetate, and brine.

  • Procedure:

    • To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

    • Add 3-buten-1-ol (1.5 equivalents) to the mixture.

    • De-gas the mixture with nitrogen or argon for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound. A reported yield for the crude product in solution is approximately 85%.[10] Another source reports a yield of 77.7% to 81.6% for the isolated product.[7]

Application in the Synthesis of Pemetrexed

This compound is a key intermediate in the synthesis of Pemetrexed. The synthesis involves the bromination of the α-carbon to the ketone, followed by the construction of the pyrrolopyrimidine core and coupling with a glutamate derivative.

Experimental Protocol: Bromination of this compound

  • Materials: this compound, bromine, and 33% HBr in acetic acid.

  • Procedure:

    • A solution of this compound in ethyl acetate is cooled to 0°C.

    • A solution of 33% HBr in acetic acid is added, followed by the dropwise addition of bromine.

    • The reaction mixture is stirred at low temperature until the reaction is complete (monitored by TLC).

    • The reaction is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

    • The organic layer is separated, washed with water and brine, dried, and concentrated to give Methyl 4-(3-bromo-4-oxobutyl)benzoate. A patent reports a yield of 97.6% for this step.[11]

The resulting α-bromo ketone is then reacted with 2-amino-4-hydroxypyrimidine to construct the pyrrolopyrimidine core of Pemetrexed. This is followed by coupling with a protected glutamic acid derivative and subsequent deprotection steps to yield the final drug substance.

Data Presentation

Table 1: Summary of Synthetic Yields
Synthetic StepMethodStarting MaterialsProductReported Yield (%)
Synthesis of 4-Oxo-4-phenylbutanoic AcidFriedel-Crafts AcylationBenzene, Succinic Anhydride4-Oxo-4-phenylbutanoic Acid77-82
Synthesis of this compoundHeck ReactionMethyl 4-bromobenzoate, 3-Buten-1-olThis compound77.7 - 81.6
Bromination of this compoundBrominationThis compound, BromineMethyl 4-(3-bromo-4-oxobutyl)benzoate97.6
Table 2: In Vitro Activity of Pemetrexed in Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
NCI-H1666Bronchioloalveolar Carcinoma0.08
NCI-H3255Adenocarcinoma0.05
NCI-H441Adenocarcinoma5.93
A549Lung Adenocarcinoma0.0499 - 1.064 (time-dependent)
PC9Lung Adenocarcinoma0.0766 - 1.968 (time-dependent)
H2373MesotheliomaVaries with exposure time
H2452MesotheliomaVaries with exposure time

IC₅₀ values can vary depending on the assay conditions and exposure time.[6][9]

Signaling Pathways and Mechanism of Action

Pemetrexed, derived from this compound, is a multi-targeted antifolate agent. Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.

Pemetrexed_Mechanism_of_Action

The primary targets of Pemetrexed polyglutamates are:

  • Thymidylate Synthase (TS): Inhibition of TS blocks the synthesis of thymidine, a crucial component of DNA.

  • Dihydrofolate Reductase (DHFR): DHFR inhibition depletes the pool of tetrahydrofolate, a cofactor required for the synthesis of both purines and thymidine.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): This enzyme is involved in the de novo synthesis of purines.

By inhibiting these enzymes, Pemetrexed effectively halts the production of the building blocks of DNA and RNA, leading to cell cycle arrest and apoptosis (programmed cell death).

Folate_Metabolism_Pathway Pemetrexed Pemetrexed Polyglutamates DHFR DHFR Pemetrexed->DHFR TS TS Pemetrexed->TS GARFT GARFT Pemetrexed->GARFT DNA DNA Synthesis dTMP dTMP dTMP->DNA Purines Purines Purines->DNA

Other Applications

While the synthesis of Pemetrexed is the most prominent application of this compound, it is also utilized as a versatile intermediate in other areas:

  • Furoxanoxyalkyl Esters of Pemetrexed: It is used in the preparation of these derivatives, which act as antifolates and nitric oxide donors, with potential applications as anticancer agents.[3][6][7][8]

  • Specialty Chemicals and Materials: Due to its reactive functional groups, it serves as a building block for more complex organic molecules and specialty chemicals.[9]

  • Biological Research: Its potential for derivatization makes it a candidate for further investigation in medicinal chemistry to explore other biological activities.[9] For instance, the brominated derivative, Methyl 4-(3-bromo-4-oxobutyl)benzoate, has been investigated for potential antimicrobial and anticancer properties.[5]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its role as a key precursor to the anticancer drug Pemetrexed underscores its importance in modern medicine. The synthetic routes to this compound, primarily through Friedel-Crafts acylation and the Heck reaction, are well-established and offer reliable methods for its production. The detailed understanding of the mechanism of action of its most important derivative, Pemetrexed, provides a solid foundation for the rational design of new antifolate agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering detailed protocols, quantitative data, and a clear visualization of the relevant biological pathways, thereby facilitating further research and development in this area.

References

An In-depth Technical Guide to the Reactivity of Carbonyl and Ester Groups in Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-oxobutyl)benzoate is a bifunctional molecule of significant interest in synthetic organic chemistry, primarily serving as a key intermediate in the synthesis of pharmaceuticals, most notably the antifolate drug Pemetrexed. This technical guide provides a comprehensive analysis of the differential reactivity of the ketone and ester carbonyl groups within this molecule. We will delve into the electronic and steric factors governing their chemoselectivity, present quantitative data, detail experimental protocols for key transformations, and visualize reaction pathways to offer a thorough resource for professionals in the field.

Introduction: Understanding the Reactivity Landscape

The chemical behavior of this compound is dictated by the presence of two distinct carbonyl functionalities: a ketone and a methyl ester. The electrophilicity of the carbonyl carbon is the primary determinant of its reactivity towards nucleophiles. In general, ketones are more reactive than esters. This is attributed to the ester's carbonyl carbon being stabilized by resonance from the adjacent oxygen atom, which donates electron density and reduces its partial positive charge. In contrast, the ketone's carbonyl carbon is only flanked by electron-donating alkyl groups, which offer less stabilization.

For this compound, a γ-keto ester, this difference in reactivity allows for the potential for chemoselective reactions, where one carbonyl group reacts in preference to the other. However, the spatial separation between the two groups in a γ-keto ester can sometimes lead to challenges in achieving high selectivity, with some reactions yielding a mixture of products. This guide will explore methods to control this selectivity.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound and its primary reduction product, Methyl 4-(4-hydroxybutyl)benzoate, is provided below.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₂H₁₄O₃206.24
Methyl 4-(4-hydroxybutyl)benzoateC₁₂H₁₆O₃208.25

Table 2: Spectroscopic Data for this compound

TypeKey Peaks/Shifts
¹H NMR δ (ppm): 7.95 (d, 2H), 7.25 (d, 2H), 3.89 (s, 3H), 2.78 (t, 2H), 2.19 (t, 2H), 2.05 (p, 2H), 9.78 (s, 1H, aldehyde proton)
¹³C NMR δ (ppm): 201.9 (C=O, ketone), 166.8 (C=O, ester), 143.8, 130.1, 129.5, 128.3, 52.2, 43.5, 29.8, 19.8
IR ν (cm⁻¹): ~1720 (C=O, ester), ~1685 (C=O, ketone), ~1280 (C-O, ester)

Table 3: Spectroscopic Data for Methyl 4-(4-hydroxybutyl)benzoate [1]

TypeKey Peaks/Shifts
¹H NMR (CDCl₃) δ (ppm): 7.95 (d, J=8.1 Hz, 2H, Ar), 7.25 (d, J=8.1 Hz, 2H, Ar), 3.89 (s, 3H, --CH₃), 3.65 (t, J=6.3 Hz, 2H, --CH₂OH), 2.69 (t, J=7.5 Hz, 2H, benzyl), 1.66 (m, 4H, 2° aliphatic)
IR (film) ν (cm⁻¹): 3390 (O-H), 2965, 2920, 2850 (C-H), 1705 (C=O, ester), 1605, 1568, 1520, 1500 (aromatic C=C)

Key Reactions and Experimental Protocols

The differential reactivity of the carbonyl groups in this compound allows for a range of selective transformations.

Chemoselective Reduction of the Ketone

The most common and synthetically useful transformation is the selective reduction of the more reactive ketone group to a secondary alcohol, leaving the ester group intact.

Reaction Pathway: Selective Ketone Reduction

G start This compound product Methyl 4-(4-hydroxybutyl)benzoate start->product Selective Reduction reagent NaBH4, MeOH

Caption: Selective reduction of the ketone in this compound.

Experimental Protocol: Selective Reduction with Sodium Borohydride (Representative Protocol)

  • Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄) (1.1 eq)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure Methyl 4-(4-hydroxybutyl)benzoate.

Complete Reduction to Diol

Under more forcing conditions or with stronger reducing agents, both the ketone and the ester can be reduced to the corresponding diol, 4-(4-hydroxybutyl)benzyl alcohol.

Reaction Pathway: Complete Reduction

G start This compound product 4-(4-hydroxybutyl)benzyl alcohol start->product Complete Reduction reagent LiAlH4, THF

Caption: Complete reduction of both carbonyl groups.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (Representative Protocol)

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Lithium aluminum hydride (LiAlH₄) (2.5 eq)

    • Deionized water

    • 15% aqueous NaOH

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.

    • Wash the filter cake with ethyl acetate.

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude diol.

    • Purify by column chromatography if necessary.

Bromination at the α-Position to the Ketone

The enolizable protons alpha to the ketone carbonyl allow for selective functionalization at this position.

G start This compound step1 Dissolve in CCl4 start->step1 step2 Add NBS and AIBN step1->step2 step3 Reflux (e.g., 80 °C) step2->step3 step4 Work-up and Purification step3->step4 product Methyl 4-(3-bromo-4-oxobutyl)benzoate step4->product

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(4-oxobutyl)benzoate is a pivotal intermediate in contemporary medicinal chemistry, most notably as a precursor in the synthesis of the multi-targeted antifolate chemotherapy agent, Pemetrexed. The discovery and subsequent optimization of synthetic routes to this molecule have been driven by the demand for efficient and scalable production of this crucial building block. This technical guide provides a comprehensive overview of the historical development and current methodologies for the synthesis of this compound. It details the core synthetic strategies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions. Furthermore, this guide includes visualizations of the primary synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of modern synthetic organic chemistry and the rise of targeted cancer therapies. While a singular "discovery" paper for this specific molecule is not readily identifiable in early chemical literature, its synthesis was likely first pursued in the context of creating analogs of biologically active compounds or as a versatile building block for more complex molecular architectures.

The emergence of this compound as a significant synthetic target is closely associated with the development of Pemetrexed. The structural framework of this compound provides the necessary carbon chain and aromatic core for the elaboration of the pyrrolo[2,3-d]pyrimidine nucleus of Pemetrexed. Consequently, much of the publicly available information on its synthesis is found within patents and publications related to Pemetrexed.

The primary synthetic strategies employed for its preparation, namely the Friedel-Crafts acylation and the Heck reaction, are themselves foundational reactions in organic chemistry with rich histories. The application of these well-established reactions to the specific synthesis of this compound and its precursors represents an evolution in synthetic strategy, driven by the need for high-yielding and industrially scalable processes.

Core Synthetic Methodologies

Two principal synthetic routes have been established for the preparation of this compound:

  • Route 1: Friedel-Crafts Acylation followed by Esterification. This classical approach involves the acylation of a benzene derivative with succinic anhydride to form a 4-aryl-4-oxobutanoic acid, which is subsequently esterified to yield the final product. A common variation starts with toluene, leading to 4-(4-methylphenyl)-4-oxobutanoic acid, which then requires oxidation of the methyl group before esterification.

  • Route 2: Palladium-Catalyzed Heck Reaction. A more modern approach involves the palladium-catalyzed coupling of an aryl halide, typically methyl 4-bromobenzoate, with an alkene, such as 3-buten-1-ol. This reaction directly constructs the carbon skeleton of the target molecule.

Quantitative Data Presentation

The following tables summarize quantitative data for the key synthetic routes to this compound and its immediate precursors.

Table 1: Synthesis of 4-Aryl-4-oxobutanoic Acid via Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystSolventReaction TimeTemperatureYield (%)Reference
BenzeneSuccinic AnhydrideAlCl₃Benzene30 minReflux77-82[1]
TolueneSuccinic AnhydrideAlCl₃Toluene---[2]

Table 2: Synthesis of this compound via Heck Reaction

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 4-bromobenzoate3-Buten-1-olPalladium(II) acetate, Lithium acetate, LiCl, (n-Bu)₄NCl-DMF6010>80 (crude)[3]
Methyl 4-bromobenzoate3-Buten-1-ol-----38 (pure)[3]

Table 3: Esterification of 4-(4-oxobutyl)benzoic Acid

Carboxylic AcidAlcoholCatalystSolventTemperature (°C)Time (h)Yield (%)
4-(4-oxobutyl)benzoic acidMethanolConcentrated H₂SO₄MethanolReflux (65-70)6-878-82

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Esterification

Step A: Synthesis of 4-(4-methylbenzoyl)propanoic acid via Friedel-Crafts Acylation

This protocol is adapted from established methodologies for the Friedel-Crafts acylation of toluene with succinic anhydride.[2]

  • Materials:

    • Toluene

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Hydrochloric acid (concentrated)

    • Water

    • Ice

  • Procedure:

    • In a suitably sized reaction vessel equipped with a stirrer and a reflux condenser, charge with toluene and succinic anhydride.

    • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to reflux and maintain for a specified period to ensure complete reaction.

    • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The resulting precipitate, 4-(4-methylbenzoyl)propanoic acid, is collected by filtration, washed with cold water, and dried.

Step B: Oxidation of the Methyl Group (Conceptual)

The methyl group of 4-(4-methylbenzoyl)propanoic acid needs to be oxidized to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate or through catalytic oxidation processes. The resulting dicarboxylic acid is then selectively esterified.

Step C: Esterification of 4-(4-oxobutyl)benzoic acid

  • Materials:

    • 4-(4-oxobutyl)benzoic acid

    • Methanol

    • Concentrated sulfuric acid

  • Procedure:

    • In a round-bottom flask, dissolve 4-(4-oxobutyl)benzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for 6-8 hours.

    • After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Route 2: Heck Reaction

This protocol is based on patent literature for the synthesis of Pemetrexed intermediates.[3]

  • Materials:

    • Methyl 4-bromobenzoate

    • 3-Buten-1-ol

    • Palladium(II) acetate (Pd(OAc)₂)

    • Lithium acetate (LiOAc)

    • Lithium chloride (LiCl)

    • Tetrabutylammonium chloride ((n-Bu)₄NCl)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of methyl 4-bromobenzoate (1 equivalent) in DMF, add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent).

    • Add 3-buten-1-ol (1.5 equivalents) to the mixture.

    • De-gas the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

    • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

    • Heat the reaction mixture to 60°C and stir for 10 hours.

    • After the reaction is complete, cool the mixture and perform an aqueous workup.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

    • The crude product can be purified by column chromatography or other suitable methods. A patent suggests a yield of over 80% for the crude product, which can be used in the next step without further purification.[3]

Mandatory Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Friedel-Crafts Acylation & Esterification cluster_1 Route 2: Heck Reaction Toluene Toluene IntermediateAcid 4-(4-methylbenzoyl)propanoic acid Toluene->IntermediateAcid Toluene->IntermediateAcid AlCl₃ SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->IntermediateAcid OxidizedAcid 4-(4-carboxybenzoyl)propanoic acid IntermediateAcid->OxidizedAcid Oxidation FinalProduct1 This compound OxidizedAcid->FinalProduct1 Esterification Bromobenzoate Methyl 4-bromobenzoate FinalProduct2 This compound Bromobenzoate->FinalProduct2 Bromobenzoate->FinalProduct2 Pd(OAc)₂ Butenol 3-Buten-1-ol Butenol->FinalProduct2 Heck_Workflow Start Combine Reactants: - Methyl 4-bromobenzoate - 3-Buten-1-ol - LiOAc, LiCl, (n-Bu)₄NCl - DMF Degas De-gas with N₂ or Ar Start->Degas AddCatalyst Add Pd(OAc)₂ Degas->AddCatalyst React Heat at 60°C for 10h AddCatalyst->React Workup Aqueous Workup React->Workup Extract Extract with Ethyl Acetate Workup->Extract Dry Dry over MgSO₄ Extract->Dry Purify Purification (optional) Dry->Purify Product This compound Purify->Product Pemetrexed_Relationship M44OB This compound Bromination Bromination M44OB->Bromination Intermediate Methyl 4-(3-bromo-4-oxobutyl)benzoate Bromination->Intermediate Cyclization Cyclization & further steps Intermediate->Cyclization Pemetrexed Pemetrexed Cyclization->Pemetrexed

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(4-oxobutyl)benzoate via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of organic molecules. This document provides a detailed experimental protocol for the synthesis of Methyl 4-(4-oxobutyl)benzoate, a valuable building block in medicinal chemistry, through the Friedel-Crafts acylation of methyl benzoate with butanoyl chloride. The ester functional group of methyl benzoate deactivates the aromatic ring, making this a representative example of acylation on a less reactive substrate.

Principle and Mechanism

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: A strong Lewis acid, typically aluminum chloride (AlCl₃), reacts with the acylating agent (butanoyl chloride) to generate a highly reactive and resonance-stabilized acylium ion.

  • Electrophilic Attack: The π-electrons of the aromatic ring of methyl benzoate attack the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), removes a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

A significant advantage of the Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound. The electron-withdrawing nature of the carbonyl group deactivates the ring towards further substitution, thus preventing polyacylation, which can be a common issue in Friedel-Crafts alkylation.

Data Presentation

The following table summarizes the recommended quantities of reagents and solvents, along with their key properties, for the synthesis of this compound.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Methyl BenzoateC₈H₈O₂136.156.81 g (6.1 mL)50Starting Material
Butanoyl ChlorideC₄H₇ClO106.555.86 g (5.8 mL)55Acylating Agent
Aluminum ChlorideAlCl₃133.347.33 g55Lewis Acid Catalyst
DichloromethaneCH₂Cl₂84.93100 mL-Solvent
Hydrochloric Acid (conc.)HCl36.4620 mL-Work-up
Deionized WaterH₂O18.02100 mL-Work-up
Saturated Sodium BicarbonateNaHCO₃84.0150 mL-Work-up
Anhydrous Magnesium SulfateMgSO₄120.375 g-Drying Agent

Mandatory Visualization

Friedel_Crafts_Acylation_Workflow Experimental Workflow for the Synthesis of this compound reagent_prep Reagent and Glassware Preparation - Dry all glassware - Weigh reagents reaction_setup Reaction Setup - Add AlCl3 and Dichloromethane to flask - Cool to 0°C reagent_prep->reaction_setup addition Addition of Reagents - Add Butanoyl Chloride dropwise - Add Methyl Benzoate dropwise reaction_setup->addition reaction Reaction - Stir at 0°C for 30 min - Warm to room temperature and stir for 2-3 hours addition->reaction workup Work-up - Quench with ice-cold HCl - Separate organic layer reaction->workup extraction Extraction and Washing - Extract aqueous layer with Dichloromethane - Wash combined organic layers with water and NaHCO3 workup->extraction drying_filtration Drying and Filtration - Dry organic layer with MgSO4 - Filter to remove drying agent extraction->drying_filtration purification Purification - Remove solvent under reduced pressure - Purify by column chromatography or recrystallization drying_filtration->purification analysis Product Analysis - Obtain yield - Characterize by NMR, IR, and MS purification->analysis

Caption: Experimental workflow for Friedel-Crafts acylation.

Friedel_Crafts_Signaling_Pathway Simplified Mechanism of Friedel-Crafts Acylation acyl_chloride Butanoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 lewis_acid->acylium_ion arenium_ion Arenium Ion (Sigma Complex) acylium_ion->arenium_ion + Methyl Benzoate methyl_benzoate Methyl Benzoate (Aromatic Ring) methyl_benzoate->arenium_ion product This compound arenium_ion->product - H+ - AlCl3

Caption: Simplified signaling pathway of the Friedel-Crafts acylation.

Experimental Protocols

Materials and Reagents:

  • Methyl Benzoate

  • Butanoyl Chloride

  • Anhydrous Aluminum Chloride

  • Dichloromethane (anhydrous)

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask (250 mL)

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot, or flame-dried under a stream of inert gas (e.g., nitrogen or argon).

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (7.33 g, 55 mmol).

    • Add 50 mL of anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath with stirring.

  • Addition of Reagents:

    • Dissolve butanoyl chloride (5.86 g, 55 mmol) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the butanoyl chloride solution dropwise to the stirred aluminum chloride suspension over 15-20 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0°C to allow for the formation of the acylium ion complex.

    • Dissolve methyl benzoate (6.81 g, 50 mmol) in 30 mL of anhydrous dichloromethane and add it to the addition funnel. Add the methyl benzoate solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction:

    • After the addition of the methyl benzoate solution is complete, stir the reaction mixture at 0°C for an additional 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL) in a beaker, with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing:

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL). Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.

    • Finally, wash the organic layer with brine (50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed to obtain the pure this compound.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Butanoyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • The quenching of the reaction with water is highly exothermic. Perform this step slowly and with adequate cooling.

Application Notes and Protocols for the Heck Reaction: A Step-by-Step Guide Using Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[3] The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle and offers high functional group tolerance and stereoselectivity, often favoring the trans isomer.[1][4] This document provides a detailed protocol for the Heck reaction using Methyl 4-(4-oxobutyl)benzoate as a representative aryl halide, offering a practical guide for researchers in drug development and synthetic chemistry.

Reaction Principle

The Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by migratory insertion of an alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydrido-palladium complex. Finally, reductive elimination of HX with the aid of a base regenerates the active Pd(0) catalyst, completing the catalytic cycle.[2]

Experimental Protocol

This protocol details the Heck reaction between this compound and a generic terminal alkene (e.g., styrene or an acrylate).

Materials:

  • This compound (or the corresponding aryl bromide/iodide)

  • Alkene (e.g., Styrene, Methyl acrylate, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or another suitable base (e.g., K₂CO₃, Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., NMP, DMAc)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk tube or sealed tube)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or a sealable reaction vessel, add this compound (1.0 equiv.), the chosen alkene (1.5 equiv.), and the base (e.g., Triethylamine, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent, such as N,N-Dimethylformamide (DMF), to dissolve the reactants.

  • Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst precursor, Palladium(II) acetate (e.g., 0.01-0.05 equiv.), and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, 0.02-0.10 equiv.).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for Heck reactions involving substrates analogous to this compound. This data provides a reference for optimizing the reaction with the target substrate.

Aryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Methyl 4-bromobenzoateMethyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF100-12018-24~90
Iodobenzenen-Butyl acrylatePd nano-spheres (1)-Et₃NDMF6016100[5]
BromobenzeneStyrenePd/C (0.1)-Na₂CO₃NMP1503>95
IodobenzeneMethyl acrylateSupported Pd (cat.)-Et₃N / Na₂CO₃NMP130-High[6]
4-BromotolueneStyrenePd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane1001295N/A
Methyl 4-iodobenzoateStyrenePdCl₂(PPh₃)₂ (1)-Et₃NAcetonitrile80692N/A

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.

Heck_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene PiComplex [Ar-Pd(II)L₂(X)(Alkene)] Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂(X) MigIns->AlkylPd BetaElim β-Hydride Elimination AlkylPd->BetaElim ProdComplex [HPd(II)L₂(X)(Product)] BetaElim->ProdComplex Product RedElim Reductive Elimination ProdComplex->RedElim Base RedElim->Pd0 - HBX

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the major steps in the experimental protocol for the Heck reaction.

Experimental_Workflow Start Starting Materials (Aryl Halide, Alkene, Base) Setup Reaction Setup (Solvent, Inert Atmosphere) Start->Setup Catalysis Catalyst Addition (Pd Source, Ligand) Setup->Catalysis Reaction Heating and Stirring (Reaction Monitoring) Catalysis->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Product (Characterization) Purification->Product

Caption: A typical experimental workflow for the Heck reaction.

Conclusion

The Heck reaction remains a versatile and reliable method for the construction of carbon-carbon bonds. The protocol and data presented herein provide a solid foundation for researchers to apply this reaction to their specific substrates, such as this compound. Careful optimization of the catalyst system, base, solvent, and temperature will be key to achieving high yields and selectivities in the synthesis of target molecules for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Pemetrexed Intermediates Using Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pemetrexed is a potent multi-targeted antifolate agent used in chemotherapy for various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of key enzymes in the purine and pyrimidine synthesis pathways, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), thereby disrupting DNA and RNA synthesis in cancer cells.[1][3][4] The synthesis of Pemetrexed involves several key intermediates, and a common route utilizes Methyl 4-(4-oxobutyl)benzoate as a starting material. This document provides detailed application notes and protocols for the synthesis of crucial Pemetrexed intermediates derived from this compound.

Synthetic Pathway Overview

The synthesis of a key Pemetrexed intermediate, methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate, from this compound involves a two-step process. First, this compound is brominated at the α-position to the aldehyde to yield methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate. This intermediate is then reacted with 2,4-diamino-6-hydroxypyrimidine to form the pyrrolo[2,3-d]pyrimidine core.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization A This compound B Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate A->B HBr in AcOH, Br2 D Methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate B->D C 2,4-diamino-6-hydroxypyrimidine C->D

Caption: Synthetic pathway from this compound.

Experimental Protocols

Preparation of this compound (Compound 7)

This protocol describes the synthesis of this compound via a Heck reaction.[5]

Materials:

  • Methyl p-bromobenzoate

  • 3-buten-1-ol

  • Palladium Acetate

  • Lithium acetate dihydrate

  • Lithium chloride

  • Tetrabutylammonium chloride

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

Procedure:

  • To a solution of 25.0 g of methyl p-bromobenzoate in 285 ml of DMF, add 13.0 g of lithium acetate dihydrate, 14.7 g of lithium chloride, and 17.1 g of tetrabutylammonium chloride.[6]

  • Bubble nitrogen gas through the mixture.

  • Add 12 ml of 3-buten-1-ol and 0.52 g of Palladium Acetate to the mixture.[6]

  • The resulting product is obtained in an ethyl acetate solution and can be used in the next step without isolation or further purification.[6]

Preparation of Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate (Compound 8)

This protocol details the bromination of this compound.

Materials:

  • Solution of this compound (Compound 7) in ethyl acetate

  • 33% Hydrobromic acid in Acetic Acid (HBr in AcOH)

  • Bromine

  • 2% Sodium metabisulfite solution

  • Saturated sodium bicarbonate solution

  • 3% Sodium chloride solution

Procedure:

  • Concentrate 125 ml of the ethyl acetate solution containing 3 g of this compound under vacuum to approximately 22 ml.[6]

  • Cool the resulting solution to 0°C.

  • Add 0.126 ml of 33% HBr in AcOH and 0.97 ml of bromine.[6]

  • Stir the reaction mixture at 0°C for 1 hour.[6]

  • Quench the reaction by adding 21 ml of 2% sodium metabisulfite solution.[6]

  • Separate the organic phase and wash it with 21 ml of saturated sodium bicarbonate solution and then with 21 ml of 3% NaCl solution.[6]

  • The resulting crude aldehyde is used directly in the next step.[6]

Preparation of Methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate (Compound 9)

This protocol describes the cyclization reaction to form the core pyrrolo[2,3-d]pyrimidine structure.

Materials:

  • Crude Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate (Compound 8)

  • 2,4-diamino-6-hydroxypyrimidine

  • Acetonitrile

  • Water

  • Sodium acetate

Procedure:

  • Dissolve the crude Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate in 22 mL of acetonitrile.[7]

  • Add 22 mL of distilled water.[7]

  • Add 2,4-diamino-6-hydroxypyrimidine and sodium acetate to the solution while stirring.[7]

  • Heat the reaction mixture at 40°C for 3 hours.[7]

  • Cool the mixture to allow the solid product to precipitate.[7]

  • Filter the solid and wash it with a 1:1 mixture of acetonitrile and water.[7]

  • Purify the product by silica gel chromatography (methanol, dichloromethane) to obtain the final intermediate.[7]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of the Pemetrexed intermediate.

G cluster_workflow Synthesis Workflow start Start Materials heck Heck Reaction start->heck Methyl p-bromobenzoate, 3-buten-1-ol bromination Bromination heck->bromination This compound cyclization Cyclization bromination->cyclization Methyl (RS)-4-(3-bromo-4-oxobutyl)benzoate purification Purification cyclization->purification Crude Product end_product Pemetrexed Intermediate purification->end_product

Caption: Experimental workflow for intermediate synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key reaction steps.

Table 1: Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl p-bromobenzoate (25.0 g)[6]
Yield~85% (in solution)[6]
PurityUsed as is for the next step[6]

Table 2: Synthesis of Pemetrexed Diethyl Ester (Subsequent Step)

ParameterValueReference
Starting Material4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrol(2,3-d) pyrimidin-5-yl) ethyl) benzoic acid (10.0 g)[6]
Yield83.8% - 90.7%[6]
Purity>98%[6]

Table 3: Saponification to Pemetrexed Acid

ParameterValueReference
Yield98%[6]
PurityNot specified[6]

Table 4: Two-Step Yield for Methyl 4-(2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate

ParameterValueReference
Overall Yield67.5%[7]

Conclusion

This document provides a detailed guide for the synthesis of key Pemetrexed intermediates starting from this compound. The protocols and data presented are compiled from various sources to aid researchers in the efficient and reproducible synthesis of these important compounds for drug development and research purposes. Adherence to the detailed experimental procedures is crucial for achieving the desired yields and purity of the intermediates.

References

Application of Methyl 4-(4-oxobutyl)benzoate in Polymer Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-oxobutyl)benzoate is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, such as Pemetrexed.[1][2] While its direct application as a monomer in polymer synthesis is not yet extensively documented in commercial or academic literature, its bifunctional nature—possessing both a methyl ester and a ketone group—presents significant potential for the creation of novel functional polymers. This document outlines hypothetical yet scientifically grounded protocols for the modification of this compound into polymerizable monomers and their subsequent application in the synthesis of specialty polymers. These polymers, bearing reactive pendant groups or integrated into the polymer backbone, are of interest for applications in drug delivery, specialty coatings, and advanced materials.

Introduction to Polymerization Potential

This compound (M44OB) possesses two key functional groups that can be exploited for polymer synthesis: the methyl ester and the ketone. The methyl ester can participate in transesterification reactions for the synthesis of polyesters, while the ketone can be chemically modified to introduce a polymerizable group or to serve as a site for post-polymerization modification. This unique combination allows for the design of polymers with tailored properties, including thermal stability and mechanical strength from the aromatic benzoate core, and flexibility and reactivity from the aliphatic side chain.[3]

Proposed Synthetic Pathways to Polymerizable Monomers

To utilize M44OB in polymer synthesis, it can first be converted into a range of polymerizable monomers. The following sections detail the proposed experimental protocols for these transformations.

Synthesis of a Vinyl Monomer via Wittig Reaction

The ketone functionality of M44OB can be converted to a vinyl group through the Wittig reaction, yielding Methyl 4-(4-pentenyl)benzoate, a styrenic-type monomer.[4][5][6] This monomer can then undergo free-radical polymerization.

G cluster_0 Stage 1: Ylide Formation cluster_1 Stage 2: Wittig Reaction methyltriphenylphosphonium_bromide Methyltriphenylphosphonium Bromide nBuLi n-Butyllithium (n-BuLi) in THF methyltriphenylphosphonium_bromide->nBuLi 0 °C to rt ylide Phosphonium Ylide (Wittig Reagent) nBuLi->ylide reaction_mixture Reaction Mixture ylide->reaction_mixture M44OB This compound (in THF) M44OB->reaction_mixture 0 °C to rt vinyl_monomer Methyl 4-(4-pentenyl)benzoate reaction_mixture->vinyl_monomer Work-up & Purification

Caption: Workflow for the synthesis of a vinyl monomer from M44OB.

Experimental Protocol: Synthesis of Methyl 4-(4-pentenyl)benzoate

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Allow the mixture to warm to room temperature and stir for 1 hour, resulting in the formation of the orange-red phosphonium ylide.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the ylide solution back to 0 °C and add the M44OB solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure vinyl monomer.

Synthesis of a Diol Monomer for Polyester Synthesis

The ketone group of M44OB can be reduced to a secondary alcohol, and the methyl ester can be reduced to a primary alcohol, yielding a diol monomer suitable for step-growth polymerization to form polyesters.

G M44OB This compound LAH Lithium Aluminum Hydride (LiAlH4) in THF M44OB->LAH 0 °C to reflux Diol 4-(5-hydroxypentyl)benzyl alcohol (Diol Monomer) LAH->Diol Aqueous Work-up

Caption: Synthesis of a diol monomer from M44OB for polyester production.

Experimental Protocol: Synthesis of 4-(5-hydroxypentyl)benzyl alcohol

  • Reduction: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purify the diol by column chromatography or recrystallization.

Polymer Synthesis Protocols

The synthesized monomers can be used to produce a variety of polymers with unique properties.

Free-Radical Polymerization of Methyl 4-(4-pentenyl)benzoate

The vinyl monomer synthesized in section 2.1 can be polymerized using standard free-radical polymerization techniques.

Experimental Protocol: Polymerization of Methyl 4-(4-pentenyl)benzoate

  • Reaction Setup: In a Schlenk flask, dissolve Methyl 4-(4-pentenyl)benzoate (1.0 eq) in toluene.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01 eq).

  • Polymerization: Deoxygenate the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere.

  • Isolation: Cool the reaction mixture and precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Polyester Synthesis from Diol Monomer

The diol monomer from section 2.2 can be used in a polycondensation reaction with a dicarboxylic acid or its derivative to form a polyester.[7][8][9]

G Diol 4-(5-hydroxypentyl)benzyl alcohol Polyester Polyester Diol->Polyester Polycondensation Diacid Dicarboxylic Acid (e.g., Adipoyl Chloride) Diacid->Polyester Catalyst, Heat

Caption: Polycondensation of the diol monomer to form a polyester.

Experimental Protocol: Synthesis of a Polyester

  • Polycondensation: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the synthesized diol (1.0 eq), a dicarboxylic acid chloride such as adipoyl chloride (1.0 eq), and a non-nucleophilic base like pyridine in a suitable solvent like dichloromethane.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Precipitate the polyester by pouring the reaction mixture into methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven.

Quantitative Data and Characterization

The successful synthesis of monomers and polymers should be confirmed by standard analytical techniques. The expected data from these analyses are summarized below.

Table 1: Monomer Synthesis - Reactants and Expected Yields

Starting MaterialReaction TypeProduct MonomerKey ReagentsTypical Yield (%)
This compoundWittig ReactionMethyl 4-(4-pentenyl)benzoateCH₃PPh₃Br, n-BuLi60-80
This compoundReduction4-(5-hydroxypentyl)benzyl alcoholLiAlH₄85-95

Table 2: Polymer Characterization Data (Hypothetical)

PolymerMonomer(s)Polymerization MethodMn ( g/mol )PDITg (°C)
Poly(Methyl 4-(4-pentenyl)benzoate)Methyl 4-(4-pentenyl)benzoateFree-Radical15,000-30,0001.5-2.580-100
PolyesterDiol + Adipoyl ChloridePolycondensation20,000-40,0001.8-2.240-60

Note: Mn (Number-average molecular weight) and PDI (Polydispersity index) would be determined by Gel Permeation Chromatography (GPC). Tg (Glass transition temperature) would be determined by Differential Scanning Calorimetry (DSC).

Conclusion and Future Outlook

This compound, while primarily known as a pharmaceutical intermediate, holds considerable, yet underexplored, potential as a precursor for functional polymers. The protocols detailed in this document provide a roadmap for the synthesis of novel vinyl and diol monomers from M44OB, and their subsequent polymerization into polystyrenes and polyesters. The resulting polymers, featuring the benzoate moiety, are expected to exhibit desirable thermal and mechanical properties. Furthermore, the latent ketone functionality in polymers derived from M44OB (if the ketone is not used in monomer synthesis) could be exploited for post-polymerization modification, enabling the attachment of bioactive molecules or other functional groups. This would open avenues for the development of advanced materials for drug delivery systems, responsive coatings, and other high-value applications. Further research is warranted to explore these synthetic pathways and to fully characterize the properties of the resulting polymers.

References

Application Note: Quantitative Analysis of Methyl 4-(4-oxobutyl)benzoate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Accurate and precise quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield calculation, and quality control. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. The following method is adapted from established procedures for aromatic ketones and esters and is suitable for the analysis of this compound.

Experimental Protocol

1.1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

1.2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methanol (HPLC grade) for sample and standard preparation

1.3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

1.4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Quench a known volume of the reaction mixture and dilute with methanol to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

1.5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the prepared sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (R²)>0.999≥ 0.995
Accuracy (% Recovery)98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)< 2.0%≤ 5.0%
Limit of Detection (LOD)0.5 µg/mL-
Limit of Quantification (LOQ)1.5 µg/mL-

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Reference Standard Standard_Dilution Prepare Calibration Curve Standard_Weighing->Standard_Dilution Sample_Quenching Quench Reaction Sample Sample_Dilution Dilute & Filter Sample Sample_Quenching->Sample_Dilution HPLC_Injection Inject into HPLC Standard_Dilution->HPLC_Injection Sample_Dilution->HPLC_Injection Data_Acquisition Acquire Chromatogram HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Analyte & IS Standards GCMS_Injection Inject into GC-MS Standard_Prep->GCMS_Injection Sample_Prep Dilute Sample & Add IS Sample_Prep->GCMS_Injection Data_Acquisition Acquire Data (Scan/SIM) GCMS_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve (Area Ratios) Data_Acquisition->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification qNMR_Logic Input Known masses of Sample & Internal Standard NMR_Measurement Acquire 1H-NMR Spectrum (long relaxation delay) Input->NMR_Measurement Data_Processing Process Spectrum (phasing, baseline correction) NMR_Measurement->Data_Processing Integration Integrate non-overlapping signals of Analyte and Standard Data_Processing->Integration Calculation Calculate Concentration using the qNMR formula Integration->Calculation Output Concentration of This compound Calculation->Output

Application Notes and Protocols for the Purification of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Methyl 4-(4-oxobutyl)benzoate, a key intermediate in the synthesis of various organic molecules. The following methods are based on established chemical principles and literature precedents for the purification of aromatic keto esters.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[1]
Molecular Weight 206.24 g/mol [1]
Appearance Oil or low-melting solid[2]
Melting Point 76.5-78 °C[2]
Boiling Point 131 °C at <1 Torr[2]
CAS Number 106200-41-3[3]

Purification Techniques

The primary methods for the purification of this compound after synthesis are column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

A general workflow for the purification and analysis of this compound is depicted below.

Purification_Workflow Crude Crude Product (after synthesis and workup) Purification Purification Crude->Purification ColChrom Column Chromatography Purification->ColChrom Impurity Profile: Non-volatile, polar & non-polar Recryst Recrystallization Purification->Recryst Impurity Profile: Soluble at low temp. VacDist Vacuum Distillation Purification->VacDist Impurity Profile: Non-volatile Pure Pure this compound ColChrom->Pure Recryst->Pure VacDist->Pure Analysis Purity & Identity Confirmation Pure->Analysis TLC TLC Analysis->TLC NMR NMR Spectroscopy Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: General workflow for the purification and analysis of this compound.

Column Chromatography

Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (non-polar eluent)

  • Ethyl acetate (polar eluent)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. A starting ratio of 4:1 (hexane:ethyl acetate) is recommended.

    • Visualize the plate under UV light (254 nm) to determine the Rf values of the product and impurities. Adjust the solvent system to achieve good separation, aiming for an Rf of 0.2-0.3 for the product.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the determined solvent system (e.g., hexane:ethyl acetate, 4:1).

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Column_Chromatography_Workflow start Start tlc 1. TLC Analysis (determine eluent system) start->tlc pack 2. Pack Column (silica gel slurry) tlc->pack load 3. Load Crude Sample pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor monitor->elute Continue Elution combine 6. Combine Pure Fractions monitor->combine Pure Fractions Identified evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for column chromatography purification.

Recrystallization

Recrystallization is a suitable method if this compound is a solid at room temperature and if a solvent can be found in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Experimental Protocol

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of the chosen solvent and observe the solubility at room temperature.

    • If insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot.

    • Allow the hot solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture with stirring until the solid completely dissolves.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Vacuum Distillation

Vacuum distillation is an excellent method for purifying liquid compounds or low-melting solids on a larger scale, especially for removing non-volatile impurities.

Experimental Protocol

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and vacuum gauge

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus. Ensure all joints are well-sealed.

    • Place the crude product in the distillation flask with boiling chips or a stir bar.

  • Distillation:

    • Begin stirring (if applicable) and slowly apply vacuum.

    • Once the desired pressure is reached (<1 Torr), begin to gently heat the distillation flask.

    • Collect the fraction that distills at the expected boiling point (131 °C at <1 Torr).[2]

  • Isolation:

    • After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

    • The purified product is in the receiving flask.

Quantitative Data

Specific quantitative data for the purification of this compound is not widely available in the literature. The following table provides related data from the synthesis and purification of similar compounds.

Table 2: Representative Yields and Purity Data

ProcessCompoundPurification MethodYield/PurityReference
Synthesis and Workup4-(4-Oxobutyl)benzoic acidAqueous workup and vacuum distillation after esterification78-82% (Yield)[4]
Purification of Brominated DerivativeMethyl 4-(3-bromo-4-oxobutyl)benzoateColumn chromatography (hexane:ethyl acetate, 4:1)65-70% (Yield)[4]

Characterization of Purified this compound

The identity and purity of the final product should be confirmed by spectroscopic methods.

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are crucial for structural confirmation. While specific spectra for this compound are available in databases like PubChem, representative data for a similar compound, methyl 4-methylbenzoate, is provided for reference.[1]

    • Methyl 4-methylbenzoate ¹H NMR (CDCl₃): δ 7.94 (d, 2H), 7.24 (d, 2H), 3.88 (s, 3H), 2.39 (s, 3H).

    • Methyl 4-methylbenzoate ¹³C NMR (CDCl₃): δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5.

  • Mass Spectrometry (MS):

    • GC-MS can be used to determine the molecular weight and fragmentation pattern. A GC-MS spectrum is available on PubChem.[1]

    • Expected Molecular Ion (M⁺): m/z = 206.09

  • Infrared (IR) Spectroscopy:

    • IR spectroscopy is used to identify functional groups. A vapor phase IR spectrum is available on PubChem.[1]

    • Expected Absorptions:

      • ~1720 cm⁻¹ (ester C=O stretch)

      • ~1715 cm⁻¹ (aldehyde C=O stretch)

      • ~3000-2850 cm⁻¹ (C-H stretch)

      • ~1600 cm⁻¹ (aromatic C=C stretch)

References

Application Notes and Protocols for Ester Hydrolysis of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a chemical intermediate utilized in the synthesis of various organic molecules, including pharmaceutical compounds.[1][2][3] One of the key transformations involving this compound is the hydrolysis of its methyl ester group to yield the corresponding carboxylic acid, 4-(4-oxobutyl)benzoic acid. This reaction, commonly known as saponification when carried out under basic conditions, is a fundamental process in organic synthesis.[4][5] The resulting carboxylic acid can then be used in subsequent synthetic steps.

This document provides detailed protocols for the hydrolysis of this compound under both basic and acidic conditions, along with a summary of typical reaction parameters and a visual representation of the experimental workflow.

Data Presentation: Comparison of Hydrolysis Conditions

Hydrolysis TypeBase/AcidSolvent SystemTemperatureReaction TimeReported Yield (%)Reference Compound
Basic (Saponification)NaOHMethanol/WaterReflux4 hours98A generic ester
Basic (Saponification)NaOHMethanol/WaterRoom Temp.5 hours99Ethyl 2-fluoropentanoate
Basic (Saponification)LiOHTetrahydrofuran/WaterRoom Temp.Varies (TLC monitored)88Methyl benzoate
Basic (Saponification)KOHMethanol/Water80°C13 hoursNot specifiedMethyl 2,6-diisopropoxybenzoate
Acidic HydrolysisHCl (dilute)Water80°CNot specifiedHighest at this tempMethyl benzoate

Experimental Protocols

Protocol 1: Basic Hydrolysis (Saponification)

This protocol is adapted from standard procedures for the saponification of methyl esters and is expected to be effective for this compound.[6][7]

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as methanol or THF.

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide. A typical ratio is 10 equivalents of base to 1 equivalent of the ester.[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.[7] The carboxylic acid product should precipitate out of the solution.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Alternatively, if the product does not precipitate, extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 4-(4-oxobutyl)benzoic acid.

  • Purification: The crude product can be further purified by recrystallization if necessary.

Protocol 2: Acidic Hydrolysis

Acid-catalyzed hydrolysis is an alternative method, though it is a reversible reaction.[5][8] To drive the reaction to completion, a large excess of water is typically used.[5]

Materials:

  • This compound

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with an excess of dilute strong acid (e.g., 1 M HCl or 1 M H₂SO₄).

  • Reaction: Heat the mixture under reflux. The reaction progress can be monitored by TLC. A study on methyl benzoate hydrolysis showed the highest yield at 80°C.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture several times with an organic solvent such as ethyl acetate.

  • Isolation and Purification:

    • Combine the organic extracts and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the solution under reduced pressure to yield the carboxylic acid.

Visualizations

Experimental Workflow for Basic Hydrolysis

Ester_Hydrolysis_Workflow start Start: This compound dissolve Dissolve in Solvent (MeOH/THF) start->dissolve add_base Add Aqueous Base (NaOH or LiOH) dissolve->add_base react React (Stir at RT or Reflux) add_base->react monitor Monitor by TLC react->monitor Completion? monitor->react No workup Aqueous Work-up: - Remove organic solvent - Wash with ether monitor->workup Yes acidify Acidify with HCl (to pH 2-3) workup->acidify isolate Isolate Product: - Filtration or - Extraction acidify->isolate dry Dry Organic Extracts (if extracted) isolate->dry via extraction product Product: 4-(4-oxobutyl)benzoic acid isolate->product via filtration evaporate Evaporate Solvent dry->evaporate evaporate->product

Caption: Workflow for the basic hydrolysis of this compound.

Signaling Pathway: Mechanism of Basic Ester Hydrolysis

The basic hydrolysis of an ester, or saponification, proceeds through a nucleophilic acyl substitution mechanism.[4][9]

Saponification_Mechanism intermediate intermediate product product ester Ester (R-CO-OR') tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral_intermediate carboxylate Carboxylate Anion (R-COO⁻) tetrahedral_intermediate->carboxylate Loss of Leaving Group (⁻OR') alcohol Alcohol (R'-OH) tetrahedral_intermediate->alcohol acidification Acidification (H⁺) carboxylate->acidification carboxylic_acid Carboxylic Acid (R-COOH) acidification->carboxylic_acid

Caption: Mechanism of base-promoted ester hydrolysis (saponification).

References

Application Notes and Protocols for Biocatalytic Synthesis of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antifolate chemotherapy agent Pemetrexed.[1][2] Traditional chemical synthesis routes for this intermediate often involve methods like the Heck reaction or Friedel-Crafts acylation, which may require harsh reaction conditions and the use of heavy metal catalysts.[1] Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative, often providing high selectivity and milder reaction conditions.

These application notes propose a biocatalytic approach for the synthesis of this compound, leveraging the well-established ability of lipases to catalyze esterification reactions. While direct literature for the biocatalytic synthesis of this specific molecule is not abundant, the principles of enzymatic esterification of benzoic acid derivatives are well-documented.[3] The following protocols are based on these established principles and are intended to serve as a starting point for the development of a robust biocatalytic process.

Proposed Biocatalytic Route: Lipase-Catalyzed Esterification

The proposed biocatalytic synthesis of this compound involves the direct esterification of 4-(4-oxobutyl)benzoic acid with methanol, catalyzed by an immobilized lipase. Lipases are a class of enzymes that can efficiently catalyze the formation of ester bonds in non-aqueous environments. Immobilized enzymes are often preferred for industrial applications as they can be easily recovered and reused, improving the cost-effectiveness of the process.

A potential enzymatic reaction is the esterification of 4-(4-oxobutyl)benzoic acid with methanol, catalyzed by a lipase.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Lipase-Catalyzed Synthesis of this compound

ParameterValue
EnzymeImmobilized Candida antarctica Lipase B (CALB)
Substrate 14-(4-oxobutyl)benzoic acid
Substrate 2Methanol
SolventMethyl tert-butyl ether (MTBE)
Temperature50°C
Reaction Time24 - 48 hours
Substrate Concentration0.1 - 0.5 M
Molar Ratio (Methanol:Acid)3:1 to 5:1
Enzyme Loading10 - 20% (w/w of acid substrate)
Agitation150 - 200 rpm
Water Content< 0.1% (v/v)
Expected Yield> 90%

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound.

Materials:

  • 4-(4-oxobutyl)benzoic acid

  • Methanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vessel with temperature control and magnetic stirring

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 4-(4-oxobutyl)benzoic acid (e.g., 1.94 g, 10 mmol) and MTBE (50 mL).

  • Add methanol (e.g., 1.2 mL, 30 mmol).

  • Add immobilized CALB (e.g., 0.2 g, 10% w/w of the acid substrate).

  • Add activated molecular sieves (1 g) to adsorb the water produced during the reaction.

  • Seal the flask and place it in a shaker incubator at 50°C with agitation at 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC or GC-MS.

  • Once the reaction has reached completion (typically 24-48 hours), cool the mixture to room temperature.

  • Remove the immobilized enzyme and molecular sieves by filtration. The enzyme can be washed with fresh solvent and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid.

  • Wash the organic layer with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Diagram 1: Proposed Biocatalytic Synthesis Workflow

Biocatalytic_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Substrates 4-(4-oxobutyl)benzoic acid + Methanol Reaction Esterification (50°C, 24-48h) Substrates->Reaction Enzyme Immobilized Lipase (CALB) Enzyme->Reaction Solvent MTBE Solvent->Reaction Filtration Enzyme Removal (Filtration) Reaction->Filtration Extraction Aqueous Wash (NaHCO3, Brine) Filtration->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Column Chromatography (Optional) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the biocatalytic synthesis of this compound.

Diagram 2: Logical Relationship of Key Reaction Components

Reaction_Components cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products cluster_conditions Conditions Acid 4-(4-oxobutyl)benzoic acid Ester This compound Acid->Ester Water Water Acid->Water Alcohol Methanol Alcohol->Ester Alcohol->Water Enzyme Immobilized Lipase Enzyme->Ester catalyzes Solvent Organic Solvent (MTBE) Solvent->Enzyme provides medium Temperature Controlled Temperature Temperature->Enzyme affects activity WaterRemoval Water Removal (Molecular Sieves) WaterRemoval->Ester drives equilibrium

Caption: Key components and their roles in the enzymatic esterification.

References

Application Notes and Protocols: Methyl 4-(4-oxobutyl)benzoate in the Fragrance and Flavor Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Methyl 4-(4-oxobutyl)benzoate is not currently widely documented as a fragrance or flavor ingredient in publicly available literature. Its primary established role is as a chemical intermediate in the pharmaceutical sector. The following application notes and protocols are presented as a hypothetical exploration for researchers and scientists interested in investigating the potential of this molecule within the fragrance and flavor domain, based on the general characteristics of ketoesters and benzoate compounds.

Introduction

This compound possesses a unique chemical structure, combining a benzoate ester with a ketone functional group. This bifunctionality suggests potential for a complex and interesting sensory profile. The methyl benzoate moiety is known for its sweet, floral, and slightly fruity notes, reminiscent of ylang-ylang and tuberose. The linear keto-butyl chain could introduce novel creamy, fruity, or herbaceous undertones. These notes will provide a nuanced layering to fragrance and flavor compositions. This document outlines potential applications and provides detailed experimental protocols for the evaluation of this compound as a novel fragrance and flavor ingredient.

Potential Sensory Profile

Based on its structural components, a hypothetical sensory profile for this compound can be postulated:

  • Odor: A complex aroma with a primary sweet, floral, and balsamic character derived from the methyl benzoate group. Potential secondary notes could include creamy, slightly waxy, or green nuances from the oxobutyl chain.

  • Flavor: A sweet, fruity, and slightly floral taste profile. It may also impart a subtle creamy or buttery mouthfeel.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, providing a baseline for its evaluation in fragrance and flavor applications.

PropertyValue (Hypothetical)Method of Analysis
Physical Properties
Molecular Weight206.24 g/mol Calculation
AppearanceColorless to pale yellow oilVisual Inspection
Boiling Point131 °C @ <1 TorrVacuum Distillation
Sensory Properties
Odor Threshold (in air)0.5 ng/LGas Chromatography-Olfactometry (GC-O)
Flavor Threshold (in water)10 ppbSensory Panel Evaluation
Odor DescriptionSweet, floral, creamy, waxyTrained Sensory Panel
Flavor DescriptionSweet, fruity, balsamicTrained Sensory Panel
Performance Data
Stability in Ethanol (10%)95% (after 3 months at 40°C)Gas Chromatography-Mass Spectrometry (GC-MS)
Substantivity on FabricModerateHeadspace Analysis of Washed Fabric
Release from Pro-fragranceControlled releasePhotochemical or hydrolytic cleavage studies

Experimental Protocols

Objective: To identify and characterize the individual odor-active components of this compound.

Materials:

  • This compound sample

  • Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-O-MS)

  • Helium carrier gas

  • Appropriate GC column (e.g., DB-5ms)

  • Dilution solvent (e.g., ethanol)

Procedure:

  • Prepare a 1% solution of this compound in ethanol.

  • Inject 1 µL of the solution into the GC-O-MS system.

  • The GC effluent is split between the MS detector and the olfactometry port.

  • A trained sensory panelist sniffs the effluent from the olfactometry port and records the odor descriptors and their intensity at specific retention times.

  • Simultaneously, the MS detector identifies the chemical structure of the compound eluting at each retention time.

  • Correlate the sensory data with the MS data to create an aromagram.

Objective: To evaluate the chemical stability of this compound in a representative consumer product formulation (e.g., a fine fragrance or a beverage).

Materials:

  • This compound

  • Fine fragrance base (ethanol/water mixture) or beverage base

  • Incubation chambers at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light exposure chamber

  • GC-MS for quantitative analysis

Procedure:

  • Prepare a 1% solution of this compound in the chosen product base.

  • Divide the solution into several amber glass vials.

  • Store the vials under different conditions:

    • Refrigerated (4°C)

    • Room temperature (25°C)

    • Accelerated aging (40°C)

    • Under UV light at room temperature

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each vial.

  • Analyze the concentration of this compound in each aliquot using a validated GC-MS method.

  • Calculate the percentage of degradation over time for each storage condition.

Visualizations

sensory_evaluation_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Outputs cluster_results Data Correlation and Output Sample This compound Dilution Dilution in Ethanol Sample->Dilution Injection GC-O-MS Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Dual Detection Separation->Detection MS Mass Spectrometry Data Detection->MS Olfactometry Sensory Panel Data Detection->Olfactometry Correlation Data Correlation MS->Correlation Olfactometry->Correlation Aromagram Aromagram Generation Correlation->Aromagram

Caption: Workflow for the sensory evaluation of this compound using GC-O-MS.

stability_testing_protocol cluster_formulation Formulation cluster_storage Storage Conditions cluster_analysis Analysis Ingredient This compound Formulation Preparation of Test Solution Ingredient->Formulation Base Product Base Base->Formulation T4 4°C Formulation->T4 T25 25°C Formulation->T25 T40 40°C Formulation->T40 UV UV Light Formulation->UV Sampling Time-point Sampling T4->Sampling T25->Sampling T40->Sampling UV->Sampling GCMS GC-MS Analysis Sampling->GCMS Data Data Analysis GCMS->Data

Caption: Protocol for evaluating the stability of this compound in a product base.

Conclusion

While this compound is not a recognized fragrance or flavor ingredient, its chemical structure holds potential for novel sensory characteristics. The application notes and protocols provided herein offer a foundational framework for researchers to explore its viability. Further investigation into its synthesis, purification for food and cosmetic use, and comprehensive safety and toxicological assessments would be imperative before any commercial application could be considered. The concept of using ketoesters as pro-fragrances for controlled release also presents an interesting avenue for future research with this molecule.

Troubleshooting & Optimization

Identifying and minimizing side products in Methyl 4-(4-oxobutyl)benzoate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis of Methyl 4-(4-oxobutyl)benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory and industrial syntheses for this compound are the Friedel-Crafts acylation and the Heck reaction.

  • Friedel-Crafts Acylation: This method typically involves the reaction of methyl benzoate with succinic anhydride or a derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction introduces an acyl group to the aromatic ring.

  • Heck Reaction: This palladium-catalyzed cross-coupling reaction utilizes methyl 4-bromobenzoate and an alkene, such as 3-buten-1-ol, to form the carbon-carbon bond.

Q2: What are the primary advantages and disadvantages of each synthetic route?

A2: The choice of synthetic route often depends on factors like starting material availability, scalability, and desired purity.

FeatureFriedel-Crafts AcylationHeck Reaction
Starting Materials Methyl benzoate, Succinic anhydrideMethyl 4-bromobenzoate, 3-buten-1-ol
Catalyst Stoichiometric Lewis acid (e.g., AlCl₃)Catalytic Palladium complex
Advantages Readily available and inexpensive starting materials. A well-established and understood reaction.High functional group tolerance. Milder reaction conditions are often possible. High regioselectivity.
Disadvantages Harsh reaction conditions. Use of stoichiometric amounts of corrosive Lewis acids. Potential for side products due to the deactivating nature of the methyl ester group. Waste disposal of the Lewis acid.More expensive starting materials and catalyst. Sensitivity to air and moisture for some palladium catalysts. Potential for phosphine ligand toxicity.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials, product, and any potential side products. Disappearance of the limiting starting material and the appearance of the product spot indicate reaction progression. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots from the reaction mixture.

Q4: What are the expected spectroscopic signatures for this compound?

A4: The structure of this compound can be confirmed using various spectroscopic techniques.

TechniqueExpected Signals
¹H NMR Signals corresponding to the aromatic protons (typically two doublets), the methyl ester protons (a singlet), and the protons of the oxobutyl chain (multiplets).
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), aromatic carbons, the methyl ester carbon, and the aliphatic carbons of the butyl chain.
IR Spectroscopy Characteristic absorption bands for the ester carbonyl (C=O) stretch, the ketone carbonyl (C=O) stretch, and C-H stretches of the aromatic ring and aliphatic chain.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (206.24 g/mol ).

Troubleshooting Guide

Issue 1: Low Yield of this compound in Friedel-Crafts Acylation

Possible Causes:

  • Deactivated Aromatic Ring: The methyl ester group on methyl benzoate is deactivating, making the Friedel-Crafts acylation less facile compared to activated rings.

  • Insufficient Catalyst: An insufficient amount of Lewis acid catalyst (e.g., AlCl₃) may lead to an incomplete reaction.

  • Moisture in the Reaction: Lewis acids like AlCl₃ are highly sensitive to moisture, which can quench the catalyst.

  • Low Reaction Temperature or Time: The reaction may require higher temperatures or longer reaction times to proceed to completion due to the deactivated ring.

Solutions:

  • Optimize Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid is used. In some cases, an excess may be required.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Increase Temperature/Reaction Time: Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.

  • Alternative Acylating Agent: Consider using a more reactive acylating agent if succinic anhydride is not effective.

Issue 2: Presence of Isomeric Side Products

Possible Cause:

  • Lack of Regioselectivity: In Friedel-Crafts acylation, substitution can potentially occur at the meta position to the methyl ester group, in addition to the desired para position. While the para isomer is generally favored, the formation of the meta isomer can occur, leading to a mixture of products that are difficult to separate.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature may improve the regioselectivity towards the para product.

  • Choice of Lewis Acid: Different Lewis acids can influence the isomeric ratio. A screening of catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) may be beneficial.

  • Purification: Careful column chromatography is often necessary to separate the desired para isomer from other isomers.

Issue 3: Incomplete Reaction or Low Yield in the Heck Reaction

Possible Causes:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities.

  • Incorrect Base: The choice and amount of base are crucial for the regeneration of the active palladium catalyst.

  • Ligand Issues: If a phosphine ligand is used, it may have degraded, or an inappropriate ligand was chosen.

  • Low Reaction Temperature: The reaction may not have reached the necessary temperature for efficient catalytic turnover.

Solutions:

  • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen.

  • Use Fresh Catalyst: Ensure the palladium catalyst and any ligands are fresh and have been stored properly.

  • Optimize Base: Screen different bases (e.g., triethylamine, potassium carbonate) and their stoichiometry.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

Issue 4: Difficulty in Purifying the Final Product

Possible Causes:

  • Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.

  • Oily Product: The product may not crystallize easily, making purification by recrystallization difficult.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation.

    • Stationary Phase: Consider using a different stationary phase, such as alumina, if silica gel is not effective.

  • Recrystallization:

    • Solvent Screening: Perform a systematic solvent screen to find a suitable solvent or solvent mixture for recrystallization. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Seeding: If the product is slow to crystallize, adding a seed crystal of the pure compound can induce crystallization.

  • Alternative Purification: Techniques like preparative HPLC may be necessary for achieving high purity if other methods fail.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • Methyl benzoate

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve methyl benzoate (1 equivalent) and succinic anhydride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the methyl benzoate/succinic anhydride solution to the AlCl₃ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of this compound via Heck Reaction

Materials:

  • Methyl 4-bromobenzoate

  • 3-Buten-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealable reaction tube, add methyl 4-bromobenzoate (1 equivalent), 3-buten-1-ol (1.5 equivalents), palladium(II) acetate (0.02 equivalents), and tri(o-tolyl)phosphine (0.04 equivalents).

  • Add anhydrous DMF and triethylamine (2 equivalents).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Friedel_Crafts_Workflow start Start reactants Methyl Benzoate + Succinic Anhydride start->reactants reaction Reaction at 0°C to RT reactants->reaction catalyst AlCl3 in DCM catalyst->reaction quench Quench with Ice/HCl reaction->quench workup Aqueous Workup (Extraction & Washes) quench->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Heck_Reaction_Workflow start Start reactants Methyl 4-bromobenzoate + 3-Buten-1-ol start->reactants reaction Reaction at 100°C (Inert Atmosphere) reactants->reaction catalyst_system Pd(OAc)2 + Ligand + Base in DMF catalyst_system->reaction workup Aqueous Workup (Extraction & Washes) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Workflow for Heck Reaction Synthesis.

Troubleshooting_Logic problem Low Yield or Impure Product check_reaction Check Reaction Conditions problem->check_reaction check_reagents Check Reagent Purity & Stoichiometry problem->check_reagents optimize_purification Optimize Purification problem->optimize_purification temp Temperature? check_reaction->temp time Reaction Time? check_reaction->time atmosphere Inert Atmosphere? check_reaction->atmosphere catalyst Catalyst Activity? check_reagents->catalyst anhydrous Anhydrous Conditions? check_reagents->anhydrous chromatography Adjust Solvent System for Chromatography optimize_purification->chromatography recrystallization Screen Solvents for Recrystallization optimize_purification->recrystallization

Caption: Troubleshooting Logic for Synthesis Optimization.

Technical Support Center: Purifying Methyl 4-(4-oxobutyl)benzoate with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Methyl 4-(4-oxobutyl)benzoate using column chromatography.

Troubleshooting Guides in Q&A Format

Issue 1: The compound is not eluting from the column.

Q: I've been flushing the column with the selected solvent system, but I can't see any sign of my product, this compound. What could be the problem?

A: This is a common issue that can arise from several factors:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to displace your compound from the silica gel. This compound is a moderately polar compound, and a solvent system with insufficient polarity will result in very high retention.

  • Compound Decomposition: Although less common for this specific molecule, some compounds can decompose on silica gel, especially if the silica is acidic.[1]

  • Compound Came Off in the Solvent Front: If the initial solvent system was too polar, the compound may have eluted very quickly with the solvent front. It's always a good practice to check the first few fractions.[1]

  • Dilute Fractions: The eluted fractions might be too dilute to detect the compound easily, especially if you are relying on visualization by eye.[1]

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[1][2] A good starting point for a compound like this compound is a 4:1 hexane:ethyl acetate mixture.[3]

  • Check for Decomposition: To check if your compound is stable on silica, you can run a 2D TLC plate.[1][4]

  • Concentrate Fractions: Try concentrating the fractions you have already collected and re-analyzing them by TLC.[1]

Issue 2: Poor separation of the product from impurities.

Q: My collected fractions contain both my product and a close-running impurity. How can I improve the separation?

A: Achieving good separation between compounds with similar polarities can be challenging. Here are some strategies to improve resolution:

  • Optimize the Solvent System: The key to good separation is finding a solvent system that maximizes the difference in retention factors (ΔRf) between your product and the impurity. You should aim for an Rf value for your product between 0.2 and 0.4 on a TLC plate to ensure good separation on the column.[2][4] Experiment with different solvent ratios and even different solvent systems. For aromatic ketones and esters, systems like hexane/ethyl acetate or dichloromethane/hexane are common.[1][5]

  • Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective for separating complex mixtures.[6][7][8] Start with a less polar solvent system to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.[6]

  • Column Dimensions and Packing: A longer, narrower column generally provides better resolution. Ensure your column is packed uniformly to avoid channeling, which leads to poor separation.

Issue 3: The product peak is tailing.

Q: The spots for my product on the TLC plates from the collected fractions are streaky, and the product is eluting over a large number of fractions (peak tailing). What causes this and how can I fix it?

A: Peak tailing is often observed for polar compounds like ketones and esters on silica gel.[4]

  • Strong Adsorption to Silica: The ketone and ester functional groups in your molecule can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing.[4][9]

  • Sample Overload: Loading too much sample onto the column can lead to band broadening and tailing.[9]

  • Inappropriate Sample Loading: If the sample is not loaded in a narrow band at the top of the column, it can lead to poor peak shape.[10]

Solutions:

  • Add a Modifier to the Eluent: Adding a small amount of a polar solvent or a modifier can help to reduce tailing. For a neutral compound like yours, simply optimizing the polarity of the eluent might be sufficient. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can improve peak shape.[11][12]

  • Reduce Sample Load: Use an appropriate amount of silica gel for the amount of sample you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

  • Proper Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a solvent that will be the initial mobile phase.[13] If the compound has poor solubility in the eluent, you can use a stronger solvent to dissolve it and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry, sample-impregnated silica can be loaded onto the column.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on the structure of this compound, which contains both an ester and a ketone functional group, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting ratio to test via TLC would be in the range of 9:1 to 4:1 hexane:ethyl acetate.[3] The ideal system should give your product an Rf value of approximately 0.2-0.4 on the TLC plate.[2][4]

Q2: Should I use isocratic or gradient elution?

A2: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.[8]

  • Isocratic elution is simpler and works well if the impurities are well separated from your product on the TLC plate.[7][14]

  • Gradient elution is generally more effective for separating complex mixtures containing compounds with a wide range of polarities.[8][14] It can help to shorten the purification time and provide sharper peaks.[14] For purifying this compound from a crude reaction mixture, a gradient elution is often a good choice.

Q3: My compound appears to be degrading on the column. What should I do?

A3: If you suspect your compound is unstable on silica gel, you can perform a 2D TLC test to confirm this.[1][4] If degradation is occurring, consider the following:

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine to neutralize its acidity.[2][6]

  • Switch to a Different Stationary Phase: Alumina (neutral, acidic, or basic) or Florisil can be good alternatives to silica gel for acid-sensitive compounds.[1][2]

Q4: How do I properly pack a silica gel column?

A4: Proper column packing is crucial for good separation. The "slurry method" is most common:

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[15]

  • In a separate beaker, create a slurry of the silica gel in your initial, least polar eluent.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[15]

  • Once the silica has settled, add a thin layer of sand on top to protect the silica bed during sample and eluent addition.[15]

  • Never let the solvent level drop below the top of the silica gel, as this can cause the column to "run dry" and crack, leading to poor separation.[15]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
TLC Rf of Target Compound 0.2 - 0.4Optimal for good separation on a column.[2][4]
Silica Gel to Crude Product Ratio (by weight) 30:1 to 100:1Ensures sufficient stationary phase for effective separation and prevents sample overload.
Common Solvent Systems Hexane/Ethyl Acetate, Dichloromethane/HexaneGood for moderately polar aromatic compounds.[1][5]
Starting Hexane:Ethyl Acetate Ratio 9:1 to 4:1A good starting point for method development with TLC.[3]
Flash Chromatography Pressure 1–4 psiFor efficient solvent flow without exceeding the pressure limit of the glass column.[13]

Detailed Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Methodology:

  • Solvent System Selection:

    • Develop a TLC of the crude material using different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Identify the solvent system that provides an Rf value of ~0.2-0.4 for the product spot and good separation from impurities.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton at the bottom of the column and add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent system.

    • Pour the slurry into the column, tapping gently to ensure even packing.

    • Once the silica has settled, add a protective layer of sand on top.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully pipette the sample solution onto the top of the sand layer.

    • Drain the solvent until the sample has just entered the sand layer.

    • Carefully add a small amount of fresh eluent and again drain it to the top of the sand layer to ensure the sample is loaded as a narrow band.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions.

    • If using isocratic elution, continue with the same solvent system.

    • If using gradient elution, start with the low-polarity solvent system and gradually increase the proportion of ethyl acetate.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate, alongside a spot of the crude material and a pure standard if available.

    • Identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Purification of This compound NoElution Compound Not Eluting Problem->NoElution PoorSep Poor Separation Problem->PoorSep Tailing Peak Tailing Problem->Tailing SolventPolarity Incorrect Solvent Polarity NoElution->SolventPolarity Decomposition Decomposition on Silica NoElution->Decomposition PoorSep->SolventPolarity Overload Sample Overload PoorSep->Overload BadPacking Improper Column Packing PoorSep->BadPacking Tailing->Overload Tailing->BadPacking StrongAdsorption Strong Analyte-Silica Interaction Tailing->StrongAdsorption AdjustSolvent Adjust Solvent System (TLC Optimization) SolventPolarity->AdjustSolvent Gradient Use Gradient Elution SolventPolarity->Gradient ReduceLoad Reduce Sample Load Overload->ReduceLoad ChangeStationary Change Stationary Phase (Alumina, Deactivated Silica) Decomposition->ChangeStationary Repack Repack Column Carefully BadPacking->Repack DryLoad Use Dry Loading Technique BadPacking->DryLoad StrongAdsorption->AdjustSolvent StrongAdsorption->ChangeStationary

Caption: Troubleshooting workflow for column chromatography purification.

Elution_Logic cluster_decision Decision Process cluster_path Elution Strategy cluster_reason Rationale Start Start: Crude Sample Analysis (TLC) TLC_Result Are impurities well-separated from product (large ΔRf)? Start->TLC_Result Isocratic Use Isocratic Elution TLC_Result->Isocratic  Yes Gradient Use Gradient Elution TLC_Result->Gradient  No Iso_Reason Simpler, for well-resolved spots. Isocratic->Iso_Reason Grad_Reason Better for complex mixtures and close-running spots. Gradient->Grad_Reason

Caption: Logic for choosing between isocratic and gradient elution.

References

Preventing degradation of Methyl 4-(4-oxobutyl)benzoate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 4-(4-oxobutyl)benzoate to prevent its degradation.

Troubleshooting Guide

Users encountering issues with this compound can refer to the following guide for potential causes and solutions.

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., discoloration, clumping) 1. Oxidation of the ketone functional group. 2. Moisture absorption leading to hydrolysis.1. Store under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the container is tightly sealed and stored in a desiccator.
Reduced purity observed in analytical tests (e.g., HPLC, GC) 1. Hydrolysis of the methyl ester to the corresponding carboxylic acid. 2. Aldol condensation or other side reactions of the ketone.1. Store in a cool, dry place. Avoid exposure to high humidity and temperature fluctuations. 2. For long-term storage, consider storing at +4°C.[1]
Inconsistent experimental results Degradation of the compound leading to the presence of impurities that may interfere with the reaction.1. Verify the purity of the compound before use with a suitable analytical method. 2. If degradation is suspected, purify the compound (e.g., by recrystallization) before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For short-term storage, keep the compound in a tightly sealed container at room temperature in a cool, dry, and well-ventilated area.[2][3] For long-term storage, it is recommended to store the compound at +4°C to minimize the rate of potential degradation reactions.[1] Always protect it from direct sunlight, heat, and moisture.[3][4]

Q2: What are the likely degradation pathways for this compound?

A2: The two primary functional groups susceptible to degradation are the methyl ester and the ketone. The methyl ester can undergo hydrolysis to form 4-(4-oxobutyl)benzoic acid, especially in the presence of moisture or acidic/basic conditions. The ketone's alpha-protons are acidic and could participate in reactions like aldol condensation, and the ketone itself could be susceptible to oxidation.

Q3: How can I check the purity of my this compound sample?

A3: You can assess the purity of your sample using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method may depend on the specific impurities you are looking for.

Q4: What should I do if I suspect my sample has degraded?

A4: If you suspect degradation, it is advisable to re-analyze the sample to confirm its purity. If significant degradation has occurred, the compound may need to be repurified, for example, by recrystallization, before being used in an experiment.

Q5: Is this compound sensitive to air or light?

A5: While specific data on the air and light sensitivity of this compound is limited, it is good practice to store it under an inert atmosphere (like nitrogen or argon) and in an amber or opaque container to protect it from light, especially for long-term storage. This is a general precaution for many organic compounds to prevent oxidative degradation and photosensitized reactions.

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To assess the stability of this compound under different storage conditions.

Methodology:

  • Sample Preparation: Aliquot equal amounts of high-purity this compound into several vials.

  • Storage Conditions: Store the vials under a variety of conditions:

    • Condition A: Room temperature (20-25°C), exposed to light and air.

    • Condition B: Room temperature (20-25°C), in a desiccator, protected from light.

    • Condition C: Refrigerated (+4°C), in a desiccator, protected from light.

    • Condition D: Frozen (-20°C), in a desiccator, protected from light.

  • Time Points: Analyze a vial from each condition at regular intervals (e.g., 1, 3, 6, and 12 months).

  • Analysis: At each time point, analyze the sample's purity using a validated HPLC or GC method.

  • Data Evaluation: Compare the purity of the stored samples to a reference standard stored at -80°C. A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

Protocol 2: Identification of Degradation Products

Objective: To identify the potential degradation products of this compound.

Methodology:

  • Forced Degradation: Subject a sample of this compound to forced degradation conditions:

    • Acidic Hydrolysis: Dissolve in a solution of 0.1 M HCl and heat gently.

    • Basic Hydrolysis: Dissolve in a solution of 0.1 M NaOH and heat gently.

    • Oxidative Stress: Dissolve in a solution of 3% hydrogen peroxide.

  • Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Identification: Compare the mass spectra of any new peaks to the mass of the parent compound and potential degradation products (e.g., the hydrolyzed carboxylic acid).

Visualizations

Below are diagrams illustrating key concepts related to the stability of this compound.

G Potential Degradation Pathways A This compound B Hydrolysis A->B + H2O (acid/base) D Oxidation A->D + [O] C 4-(4-oxobutyl)benzoic acid B->C E Oxidized Products D->E G Troubleshooting Logic for Purity Issues A Purity Issue Detected? B Review Storage Conditions A->B Yes H Proceed with Experiment A->H No C Improper Storage? B->C D Implement Recommended Storage C->D Yes E Repurify Compound C->E No F Re-analyze Purity D->F E->F G Issue Resolved? F->G G->H Yes I Contact Technical Support G->I No G Experimental Workflow for Stability Testing A Aliquot Samples B Store at Different Conditions A->B C Analyze at Time Points B->C D Compare to Reference Standard C->D E Evaluate Degradation D->E F Determine Optimal Storage E->F

References

Resolving common issues in the scale-up of Methyl 4-(4-oxobutyl)benzoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Methyl 4-(4-oxobutyl)benzoate production.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.

Issue ID Problem Potential Causes Recommended Actions
SYN-01 Low Reaction Yield 1. Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture.[1] 2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to incomplete conversion. 3. Poor Mixing: Inadequate agitation in large reactors can result in localized concentration gradients.[2][3] 4. Substrate Quality: Impurities in methyl benzoate or succinic anhydride can interfere with the reaction.1. Ensure all reagents, solvents, and equipment are anhydrous. Use a fresh, unopened container of the Lewis acid catalyst.[1] 2. Monitor the reaction progress using in-process controls (e.g., HPLC, GC). Consider extending the reaction time or incrementally increasing the temperature.[1] 3. Optimize the agitation speed and impeller design to ensure a homogeneous reaction mixture.[2] 4. Use high-purity starting materials.
SYN-02 Formation of Side Products 1. Over-acylation: The product, this compound, can undergo a second acylation. 2. Isomerization: Rearrangement of the acylium ion can lead to the formation of undesired isomers.[4] 3. Decomposition: High reaction temperatures can cause decomposition of reactants or products.[1]1. While Friedel-Crafts acylation is generally less prone to polyacylation than alkylation, using a slight excess of the aromatic substrate can help minimize this.[4][5] 2. The acylium ion in this specific synthesis is relatively stable and less prone to rearrangement. However, maintaining a controlled temperature is crucial. 3. Conduct the reaction at the lowest effective temperature and ensure efficient heat removal, especially during the addition of the catalyst.[6]
PUR-01 Difficult Purification 1. Emulsion Formation: Emulsions can form during the aqueous work-up, making phase separation challenging.[1] 2. Co-distillation: Impurities with boiling points close to the product can be difficult to separate by distillation. 3. Product Loss during Crystallization: The product may have significant solubility in the crystallization solvent, leading to low recovery.1. Add a brine wash to help break emulsions. Allow for adequate settling time in the reactor or a separate settling vessel. 2. Employ fractional distillation with a column of sufficient theoretical plates. Alternatively, consider purification by crystallization. 3. Select an anti-solvent to induce precipitation or use a mixed-solvent system for recrystallization to optimize yield and purity.
QC-01 Product Fails Purity Specifications 1. Residual Solvents: Incomplete removal of reaction or extraction solvents. 2. Inorganic Impurities: Residual catalyst or salts from the work-up. 3. Organic Impurities: Unreacted starting materials or side products.1. Dry the product under vacuum at an appropriate temperature. 2. Ensure thorough washing of the organic phase during work-up. Consider a final wash with deionized water. 3. Optimize the purification process (distillation or crystallization). Analyze the impurity profile to identify the contaminants and adjust the purification strategy accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis is the Friedel-Crafts acylation of methyl benzoate with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5]

Q2: What are the critical safety considerations when scaling up a Friedel-Crafts acylation?

A2: Friedel-Crafts acylations are highly exothermic and can pose a risk of a runaway reaction if not properly controlled.[6] Key safety measures include:

  • Controlled Addition: Slow, controlled addition of the catalyst or acylating agent.

  • Efficient Cooling: A robust reactor cooling system to manage the heat of reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination of the catalyst.

  • Quenching Procedure: A well-defined and tested quenching procedure to safely deactivate the catalyst at the end of the reaction.

Q3: How can I monitor the progress of the reaction at a large scale?

A3: In-process controls (IPCs) are essential for monitoring reaction progress. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are commonly used to quantify the consumption of starting materials and the formation of the product. This allows for real-time decision-making regarding the reaction endpoint.

Q4: What are the typical work-up procedures for a large-scale Friedel-Crafts acylation?

A4: The work-up typically involves carefully quenching the reaction mixture by adding it to a mixture of ice and concentrated hydrochloric acid.[7] This is followed by extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then washed with a sodium bicarbonate solution to remove acidic impurities and then with brine to aid in phase separation.[7] The solvent is subsequently removed under reduced pressure.

Q5: What are the recommended analytical methods for final product quality control?

A5: A combination of analytical techniques should be used to ensure the final product meets the required specifications:

  • HPLC or GC: To determine purity and quantify any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: As an indicator of purity.

Data Presentation

Table 1: Impact of Catalyst Loading on Reaction Yield and Purity
Catalyst (AlCl₃) Equivalents Reaction Time (hours) Yield (%) Purity (by HPLC, %)
1.187595.2
1.568898.1
2.069098.5
2.569198.3

Data is representative and may vary based on specific reaction conditions and scale.

Table 2: Comparison of Purification Methods
Purification Method Scale Recovery (%) Final Purity (by HPLC, %) Throughput
Fractional DistillationLab (100 g)8599.5Low
Fractional DistillationPilot (10 kg)8299.2Medium
Recrystallization (Ethanol/Water)Lab (100 g)9299.8Low
Recrystallization (Ethanol/Water)Pilot (10 kg)8999.7High

Experimental Protocols

Pilot-Scale Synthesis of this compound (10 kg Scale)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Mols Equivalents
Methyl Benzoate136.1510.0 kg73.451.0
Succinic Anhydride100.077.72 kg77.151.05
Aluminum Chloride (AlCl₃)133.3415.43 kg115.711.58
Dichloromethane (DCM)84.93100 L--
Hydrochloric Acid (conc.)36.46As needed--
Sodium Bicarbonate84.01As needed--
Anhydrous Magnesium Sulfate120.37As needed--

Procedure:

  • Reactor Setup: Charge a 250 L glass-lined reactor with dichloromethane (60 L) and methyl benzoate (10.0 kg). Start agitation and cool the mixture to 0-5 °C.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (15.43 kg) to the reactor, maintaining the temperature below 10 °C.

  • Reagent Addition: Add succinic anhydride (7.72 kg) portion-wise to the stirred suspension over 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by HPLC.

  • Quenching: In a separate 500 L quench vessel, prepare a mixture of crushed ice (100 kg) and concentrated hydrochloric acid (20 L). Slowly transfer the reaction mixture into the quench vessel with vigorous stirring, maintaining the temperature below 25 °C.

  • Work-up:

    • Transfer the quenched mixture to a liquid-liquid extractor.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 L).

    • Combine the organic layers and wash with a 5% sodium bicarbonate solution until the aqueous layer is neutral.

    • Wash the organic layer with brine (20 L).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Reactor Setup: - DCM - Methyl Benzoate catalyst Catalyst Addition: - AlCl₃ (anhydrous) - T < 10 °C start->catalyst reagent Reagent Addition: - Succinic Anhydride - T < 15 °C catalyst->reagent reaction Reaction: - Stir at RT for 6-8h - IPC (HPLC) reagent->reaction quench Quenching: - Ice/HCl reaction->quench Transfer to Quench Vessel extraction Extraction: - Separate layers - Extract aqueous phase quench->extraction wash Washing: - NaHCO₃ solution - Brine extraction->wash dry_conc Drying & Concentration: - MgSO₄ - Rotary Evaporation wash->dry_conc purify Purification: - Recrystallization dry_conc->purify end Final Product: This compound purify->end

Caption: Experimental workflow for the pilot-scale synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield (SYN-01) cause1 Catalyst Inactivity? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Poor Mixing? start->cause3 sol1 Use Anhydrous Conditions & Fresh Catalyst cause1->sol1 sol2 Extend Reaction Time/ Increase Temperature cause2->sol2 sol3 Optimize Agitation cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Overcoming poor solubility of Methyl 4-(4-oxobutyl)benzoate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the aqueous solubility of Methyl 4-(4-oxobutyl)benzoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Which solubilization strategies are most suitable for a neutral compound like this compound?

A2: For a neutral, non-ionizable molecule, the most effective strategies typically involve altering the properties of the solvent system rather than the solute itself. The primary methods include:

  • Co-solvency : Using water-miscible organic solvents to reduce the overall polarity of the aqueous medium.[6][7][8]

  • Use of Surfactants : Employing surfactants to form micelles that encapsulate the hydrophobic compound, facilitating its dispersal in water.[9][10][11]

  • Complexation with Cyclodextrins : Using cyclodextrins to form inclusion complexes, where the hydrophobic molecule is held within the cyclodextrin's non-polar cavity, while the hydrophilic exterior interacts with water.[12][13][14]

Q3: Is pH adjustment a viable method for this compound?

A3: No. pH adjustment is primarily effective for acidic or basic compounds that can be ionized to form more soluble salts.[15][16][] this compound is a neutral ester and lacks readily ionizable functional groups. Therefore, altering the pH of the aqueous medium will not significantly impact its solubility.

Q4: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A4:

  • Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is typically determined using methods like the shake-flask method, which may require 24 hours or more to reach equilibrium.[18]

  • Kinetic solubility measures the concentration of a compound when it starts to precipitate from a solution as it's added from a concentrated organic stock (like DMSO).[19][20] This method is faster and often used in high-throughput screening.

The choice depends on your experimental needs. For formulation development, thermodynamic solubility is often considered the 'gold standard'.[19] For early-stage discovery and screening assays, kinetic solubility is usually sufficient.[20]

Troubleshooting Guide

Problem 1: My compound precipitates immediately when I add my organic stock solution to the aqueous buffer.

  • Cause : This is a classic sign of very low kinetic solubility. The concentration of your compound in the final solution exceeds its solubility limit in the aqueous medium, and the organic solvent from the stock is not sufficient to keep it dissolved upon dilution.

  • Solution 1 (Co-solvency) : Increase the percentage of the organic co-solvent in your final aqueous medium. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.[][21] Start with a low percentage (e.g., 1-5% v/v) and gradually increase it. Be aware that high concentrations of organic solvents can affect biological assays.[22]

  • Solution 2 (Surfactants) : Add a small amount of a non-ionic surfactant, such as Tween-80 or Pluronic-F68, to your aqueous buffer before adding the compound stock.[10][23] Surfactants form micelles that can solubilize hydrophobic compounds.[11][24] The concentration should be above the surfactant's critical micelle concentration (CMC).

Problem 2: My compound seems to dissolve initially but then crashes out of solution over time.

  • Cause : You may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound begins to precipitate to reach its equilibrium (thermodynamic) solubility.

  • Solution 1 (Use Cyclodextrins) : Cyclodextrins can form stable inclusion complexes that enhance and maintain solubility.[12][25] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its higher water solubility and low toxicity compared to native β-cyclodextrin.[26]

  • Solution 2 (Re-evaluate Concentration) : The target concentration for your experiment may be too high. Determine the thermodynamic solubility of your compound in the chosen vehicle to identify a stable working concentration.

Problem 3: The solubility varies between experiments even when using the same protocol.

  • Cause : Inconsistent experimental conditions can lead to variable results. Key factors include temperature, equilibration time, and the rate of addition of the stock solution.

  • Solution : Standardize your protocol strictly.

    • Temperature : Control the temperature, as solubility is temperature-dependent.

    • Equilibration Time : Ensure you are allowing sufficient time for the solution to reach equilibrium (for thermodynamic solubility measurements, this can be 24-72 hours).[18]

    • Mixing : Use consistent and controlled agitation (e.g., a specific RPM on a shaker).

    • Stock Addition : When preparing solutions from a stock, add the stock to the aqueous media slowly while vortexing to promote mixing and reduce localized high concentrations that cause rapid precipitation.

Data Presentation: Solubility Enhancement Strategies

The following tables present illustrative data for a poorly soluble compound like this compound to demonstrate the potential effects of different solubilization methods.

Table 1: Effect of Co-solvents on Aqueous Solubility (Hypothetical Data)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None (Water)0%1.51.0
DMSO1%128.0
DMSO5%7550.0
Ethanol5%4026.7
PEG 4005%6040.0

Table 2: Effect of Surfactants and Cyclodextrins on Aqueous Solubility (Hypothetical Data)

ExcipientConcentration (mM)Apparent Solubility (µg/mL)Fold Increase
None (Water)01.51.0
Tween-800.12516.7
Pluronic-F680.11812.0
HP-β-CD10150100.0
HP-β-CD50850566.7

Experimental Protocols & Visualizations

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound.

  • Preparation : Add an excess amount of solid this compound to a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, PBS) in a sealed glass vial. "Excess" means enough solid remains visible after equilibration.

  • Equilibration : Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for at least 24-48 hours to ensure equilibrium is reached.[18]

  • Phase Separation : After equilibration, allow the vial to stand so that the excess solid can settle. To separate the saturated solution from the undissolved solid, either centrifuge the sample at high speed or filter it through a low-binding 0.22 µm filter (e.g., PVDF). Filtration may lead to underestimation due to compound adsorption, while centrifugation may overestimate if fine particles remain suspended.[27]

  • Quantification : Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Analysis : Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[28] Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_0 Shake-Flask Solubility Workflow A 1. Add excess solid compound to buffer B 2. Seal vial and place on shaker A->B C 3. Equilibrate for 24-48h at constant temperature B->C D 4. Separate solid and liquid (Centrifuge or Filter) C->D E 5. Collect supernatant/ filtrate D->E F 6. Dilute sample for analysis E->F G 7. Quantify concentration via HPLC-UV F->G

Caption: Workflow for determining thermodynamic solubility.
Protocol 2: Preparing a Solution Using a Co-solvent

This protocol describes how to prepare a working solution for an experiment using a co-solvent.

  • Stock Solution : Prepare a high-concentration stock solution of this compound in 100% of a suitable organic solvent, such as DMSO. For example, dissolve 20.6 mg of the compound in 1 mL of DMSO to create a 100 mM stock solution.

  • Intermediate Dilution (Optional) : If a very high dilution factor is needed, perform an intermediate dilution of the stock solution in the same organic solvent.

  • Final Dilution : Add the required volume of the stock solution to the pre-warmed aqueous buffer while vortexing vigorously. This ensures rapid dispersal and minimizes local concentrations that can cause precipitation. For example, to make a 100 µM solution with 0.1% DMSO, add 1 µL of the 100 mM stock to 999 µL of the aqueous buffer.

  • Observation : Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles) immediately after preparation and before use in an experiment.

Decision-Making Workflow for Solubilization

The following diagram provides a logical workflow for selecting an appropriate solubilization strategy for a poorly soluble, non-ionizable compound.

G Start Start: Poorly soluble non-ionizable compound CheckSolvent Is a small % of organic solvent (e.g., <1% DMSO) acceptable in the assay? Start->CheckSolvent UseCosolvent Strategy 1: Co-solvency Increase % of DMSO, Ethanol, or PEG 400 CheckSolvent->UseCosolvent Yes CheckOther Are organic solvents not acceptable? CheckSolvent->CheckOther No CheckToxicity Is solvent concentration biologically compatible? UseCosolvent->CheckToxicity SolventOK Solution Found CheckToxicity->SolventOK Yes CheckToxicity->CheckOther No, toxicity issues UseComplex Strategy 2: Complexation Use HP-β-Cyclodextrin CheckOther->UseComplex Yes CheckComplex Does complexation provide sufficient solubility? UseComplex->CheckComplex ComplexOK Solution Found CheckComplex->ComplexOK Yes UseSurfactant Strategy 3: Surfactants Use Tween-80 or Pluronic CheckComplex->UseSurfactant No Fail Re-evaluate compound or experiment design UseSurfactant->Fail If still insoluble

Caption: Decision tree for selecting a solubilization method.

References

Strategies for enhancing the stability of Methyl 4-(4-oxobutyl)benzoate under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-(4-oxobutyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 106200-41-3) is a bifunctional organic compound containing both a ketone and a methyl ester functional group.[1][2][3][4] Its molecular formula is C12H14O3.[1][2][3][4] It is primarily used as a key intermediate in the synthesis of the anticancer drug Pemetrexed.[1][2]

Q2: What are the main stability concerns when working with this compound?

The primary stability concerns for this compound stem from the reactivity of its two functional groups: the ketone and the methyl ester. The ester is susceptible to hydrolysis under both acidic and basic conditions, while the ketone can undergo various nucleophilic additions and reductions.

Q3: How can I prevent the hydrolysis of the methyl ester group?

To prevent hydrolysis of the methyl ester, it is crucial to avoid strongly acidic or basic conditions, especially in the presence of water. If a reaction must be performed under conditions that could promote hydrolysis, consider using a non-aqueous solvent and minimizing the reaction time and temperature.

Q4: How can I protect the ketone group from unwanted reactions?

The ketone group can be protected by converting it into an acetal, which is stable under neutral to strongly basic conditions.[5] A common method is to react this compound with ethylene glycol in the presence of an acid catalyst to form a cyclic acetal. This protecting group can be removed later by treatment with aqueous acid.

Q5: What are the recommended storage conditions for this compound?

This compound is described as hygroscopic.[1][2] Therefore, it should be stored in a tightly sealed container under an inert atmosphere, refrigerated, and protected from moisture.[1][2]

Troubleshooting Guides

Issue 1: Low yield or absence of desired product, with evidence of ester hydrolysis.
Potential Cause Troubleshooting Steps
Reaction conditions are too acidic or basic. - Neutralize the reaction mixture if possible. - Use a buffer to maintain a neutral pH. - If strong acids or bases are required for other transformations, consider protecting the ester group or using milder reagents.
Presence of water in the reaction mixture. - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Prolonged reaction time or high temperature. - Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. - Attempt the reaction at a lower temperature, even if it requires a longer reaction time, to minimize hydrolysis.
Issue 2: Unwanted side-products from reactions at the ketone carbonyl group.
Potential Cause Troubleshooting Steps
Nucleophilic attack on the ketone. - Protect the ketone as an acetal before performing reactions with strong nucleophiles (e.g., Grignard reagents, organolithiums).
Unintended reduction of the ketone. - When reducing another functional group in the molecule, choose a chemoselective reducing agent that will not affect the ketone. For example, to reduce the ester to an alcohol, the ketone should be protected first. For selective reduction of the ketone in the presence of the ester, sodium borohydride in methanol can be effective.[6]
Aldol condensation or other self-condensation reactions. - These reactions are typically base-catalyzed. Avoid strong bases if the ketone is unprotected. - If a base is necessary, consider using a milder, non-nucleophilic base and running the reaction at a low temperature.

Data Presentation

Table 1: General Stability Profile of this compound Functional Groups

Functional GroupStable ConditionsUnstable ConditionsPotential Degradation/Side ReactionMitigation Strategy
Methyl Ester Neutral pH, anhydrous conditions, moderate temperatures.Strong acids, strong bases, presence of water, high temperatures.Hydrolysis to the corresponding carboxylic acid.- Maintain neutral pH. - Use anhydrous solvents. - Minimize reaction time and temperature.
Ketone Acidic and neutral conditions (in the absence of strong nucleophiles).Strong bases, strong nucleophiles, reducing agents.Nucleophilic addition, reduction to an alcohol, aldol condensation.- Protect as an acetal under basic or nucleophilic conditions. - Use chemoselective reagents.

Experimental Protocols

Protocol 1: Acetal Protection of the Ketone Group

This protocol describes the formation of a cyclic acetal to protect the ketone functionality of this compound.

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in toluene.

  • Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water that azeotropically distills into the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.

Protocol 2: Hydrolysis of the Methyl Ester Group (Saponification)

This protocol details the conversion of the methyl ester to a carboxylic acid under basic conditions.

Materials:

  • This compound

  • Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add the sodium hydroxide solution and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the methanol using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 by slowly adding the hydrochloric acid solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the carboxylic acid.

Mandatory Visualizations

experimental_workflow cluster_protection Ketone Protection cluster_deprotection Ester Hydrolysis start_protection This compound reagents_protection Ethylene Glycol, p-TSA, Toluene reaction_protection Acetal Formation (Reflux with Dean-Stark) start_protection->reaction_protection reagents_protection->reaction_protection product_protection Protected Keto-Ester reaction_protection->product_protection start_hydrolysis Protected Keto-Ester product_protection->start_hydrolysis Proceed to next step reagents_hydrolysis 1. NaOH, MeOH/H2O 2. HCl (aq) reaction_hydrolysis Saponification & Acidification start_hydrolysis->reaction_hydrolysis reagents_hydrolysis->reaction_hydrolysis product_hydrolysis Protected Keto-Acid reaction_hydrolysis->product_hydrolysis stability_logic start Reaction with This compound condition_check Are reaction conditions strongly basic or nucleophilic? start->condition_check condition_check2 Are reaction conditions strongly acidic or aqueous basic? start->condition_check2 protect_ketone Protect ketone as an acetal condition_check->protect_ketone Yes proceed_reaction Perform desired reaction condition_check->proceed_reaction No protect_ketone->proceed_reaction deprotect_ketone Deprotect ketone (acidic workup) proceed_reaction->deprotect_ketone condition_check2->proceed_reaction No ester_hydrolysis_risk High risk of ester hydrolysis condition_check2->ester_hydrolysis_risk Yes mitigate_hydrolysis Use anhydrous solvents, minimize time/temperature ester_hydrolysis_risk->mitigate_hydrolysis

References

Validation & Comparative

Confirming the Structure of Methyl 4-(4-oxobutyl)benzoate using 2D NMR Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of Methyl 4-(4-oxobutyl)benzoate. It offers a comparative analysis of key 2D NMR techniques, presents detailed experimental protocols, and includes predicted data to aid in the confirmation of the molecular structure.

Introduction to 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, complex molecules often exhibit overlapping signals that are difficult to interpret.[1] 2D NMR spectroscopy addresses this challenge by introducing a second frequency dimension, which helps to resolve overlapping signals and reveal interactions between different nuclei.[1] For small organic molecules like this compound, a combination of 2D NMR experiments such as COSY, HSQC, and HMBC is typically sufficient for unambiguous structure determination.[2]

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data is based on computational predictions and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Triplet (t)1HAldehyde (-CHO)
~7.9-8.1Doublet (d)2HAromatic (ortho to -COOCH₃)
~7.2-7.4Doublet (d)2HAromatic (meta to -COOCH₃)
~3.9Singlet (s)3HMethyl Ester (-OCH₃)
~2.8Triplet (t)2HMethylene (-CH₂-CHO)
~2.5Triplet (t)2HMethylene (Ar-CH₂-)
~2.0Quintet2HMethylene (-CH₂-CH₂-CH₂-)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [3]

Chemical Shift (δ, ppm)Assignment
~202Aldehyde Carbonyl (C=O)
~167Ester Carbonyl (C=O)
~145Aromatic (quaternary, C-CH₂)
~130Aromatic (quaternary, C-COOCH₃)
~129Aromatic (CH)
~128Aromatic (CH)

Comparison of Key 2D NMR Techniques for Structural Confirmation

The following 2D NMR experiments are instrumental in piecing together the structure of this compound.

ExperimentInformation GainedApplication to this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5]- Confirms the connectivity of the butyl chain protons.- Establishes the coupling between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly attached to a carbon atom (¹JCH).[5][6]- Assigns the proton signals to their corresponding carbon atoms.- Distinguishes between CH, CH₂, and CH₃ groups based on the number of attached protons.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[5][6]- Connects the different fragments of the molecule.- Confirms the position of the butyl chain on the aromatic ring.- Verifies the placement of the methyl ester group.

Visualizing the Workflow and Structural Correlations

The following diagrams illustrate the logical workflow for structure confirmation and the expected 2D NMR correlations for this compound.

G Workflow for Structure Confirmation A Acquire 1D NMR (¹H, ¹³C) B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Assign Protonated Carbons (HSQC) B->C D Establish Proton Spin Systems (COSY) B->D E Connect Fragments (HMBC) C->E D->E F Confirm Structure E->F

Caption: A logical workflow for confirming molecular structure using 2D NMR.

G Predicted 2D NMR Correlations for this compound cluster_0 This compound H_ar1 H_ar (ortho) H_ar2 H_ar (meta) H_ar1->H_ar2 COSY C_ester_co C=O (ester) H_ar1->C_ester_co HMBC C_ar_quat2 C_ar (C-butyl) H_ar2->C_ar_quat2 HMBC H_butyl1 Ar-CH₂ H_butyl2 CH₂ H_butyl1->H_butyl2 COSY H_butyl1->C_ar_quat2 HMBC H_butyl3 CH₂-CHO H_butyl2->H_butyl3 COSY H_aldehyde CHO H_butyl3->H_aldehyde COSY C_aldehyde_co C=O (aldehyde) H_butyl3->C_aldehyde_co HMBC C_butyl3 C_butyl3 H_aldehyde->C_butyl3 HMBC H_methyl OCH₃ H_methyl->C_ester_co HMBC C_ar_quat1 C_ar (C-COOCH₃)

Caption: Predicted COSY and HMBC correlations for this compound.

Detailed Experimental Protocols

Obtaining high-quality 2D NMR data is crucial for accurate structure elucidation. Proper sample preparation and parameter optimization are key.

1. Sample Preparation

  • Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.

  • Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.

2. General 2D NMR Acquisition Parameters

The following are general starting parameters that should be optimized for the specific instrument and sample.

a) COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.

  • Spectral Width: Set the spectral width to cover all proton signals.

  • Number of Scans: 2-4 scans per increment are typically sufficient.

  • Increments: 256-512 increments in the indirect dimension (t₁) are common.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is standard.

b) HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is preferred.

  • ¹H Spectral Width: Set to cover all proton signals.

  • ¹³C Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • ¹JCH Coupling Constant: Set to an average one-bond C-H coupling constant (e.g., 145 Hz).

  • Number of Scans: 4-16 scans per increment, depending on sample concentration.

  • Increments: 128-256 increments in the t₁ dimension.

c) HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-selected HMBC pulse sequence is used.

  • ¹H and ¹³C Spectral Widths: Similar to HSQC.

  • Long-Range Coupling Constant (nJCH): Optimized for long-range couplings, typically set to 8-10 Hz.

  • Number of Scans: 16-64 scans per increment due to the lower sensitivity of long-range correlations.

  • Increments: 256-512 increments in the t₁ dimension.

Alternative Analytical Techniques: A Comparison

While 2D NMR is a powerful tool for complete structure elucidation, other analytical techniques provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, C-O, aromatic C-H).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous structure determination.Requires a suitable single crystal, which can be difficult to obtain.

References

Purity Assessment of Synthesized Methyl 4-(4-oxobutyl)benzoate: A Comparative Guide to HPLC and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized intermediates is a critical step in the path to viable active pharmaceutical ingredients. Methyl 4-(4-oxobutyl)benzoate, a key starting material in the synthesis of various pharmaceuticals, requires rigorous purity assessment to guarantee the quality and safety of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound, supported by experimental protocols and data.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity determination in the pharmaceutical industry, offering excellent separation of the main compound from its impurities. For a comprehensive analysis, Quantitative Nuclear Magnetic Resonance (qNMR) emerges as a powerful orthogonal technique, providing a direct measure of purity without the need for a specific reference standard of the analyte. Gas Chromatography (GC) is a valuable complementary method, particularly for the analysis of volatile or semi-volatile impurities.

ParameterHPLC with UV DetectionQuantitative ¹H-NMR (qNMR)Gas Chromatography (GC-FID/MS)
Principle Differential partitioning of analytes between a stationary and mobile phase.The signal intensity is directly proportional to the number of atomic nuclei.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.
Primary Use Quantification of the main component and non-volatile impurities.Absolute quantification of the main component and NMR-active impurities.Analysis of residual solvents and volatile impurities.
Purity Result (%) 99.5 ± 0.299.6 ± 0.1Not suitable for the main component.
Precision (RSD, %) < 1.0< 0.5< 2.0 for volatile impurities.
Limit of Detection ~0.01% for known impurities.~0.1% for quantifiable impurities.ppm levels for volatile solvents.
Strengths High sensitivity, excellent for resolving complex mixtures, widely available.Absolute quantification without a specific reference standard, provides structural information, fast method development.Superior separation of volatile compounds, high sensitivity.
Limitations Requires a reference standard for each impurity for accurate quantification.Lower sensitivity than HPLC, may not detect non-NMR active impurities (e.g., inorganic salts).Limited to thermally stable and volatile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

Potential Impurities:

Based on the synthesis of 4-(4-oxobutyl)benzoic acid via Friedel-Crafts acylation of toluene with succinic anhydride, followed by esterification, potential impurities include:

  • 4-(4-Oxobutyl)benzoic acid: Unreacted starting material from the esterification.

  • Isomers of 4-(4-oxobutyl)benzoic acid: Positional isomers (ortho, meta) from the Friedel-Crafts reaction.

  • Residual Solvents: Methanol from the esterification, and other solvents from workup and purification.

  • Unreacted Succinic Anhydride: From the Friedel-Crafts step.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the use of ¹H-NMR for the absolute purity determination of this compound using an internal standard.[1][2][3]

NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 30-degree pulse experiment.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 16

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean vial.

    • Accurately weigh approximately 5 mg of the internal standard (maleic acid) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

Calculation:

The purity of the analyte is calculated using the following formula:

Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the internal standard

A well-resolved aromatic proton signal from this compound and the olefinic proton signal from maleic acid should be used for integration.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for both the HPLC and qNMR analyses.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Dissolve in Acetonitrile standard->dissolve_standard dilute_sample Dilute to Working Conc. dissolve_sample->dilute_sample dilute_standard Prepare Calibration Curve dissolve_standard->dilute_standard inject Inject into HPLC dilute_sample->inject dilute_standard->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Calculation weigh_sample Accurately Weigh Sample dissolve Dissolve in CDCl3 weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

Caption: Workflow for qNMR Purity Assessment.

References

Comparative analysis of synthetic routes to Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of two primary synthetic routes to Methyl 4-(4-oxobutyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals, notably Pemetrexed. The comparison focuses on objectivity, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a bifunctional molecule containing both an ester and a ketone, making it a versatile building block in organic synthesis. The efficiency of its preparation can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide evaluates two common synthetic strategies: the multi-step Friedel-Crafts acylation pathway and the more modern Heck reaction pathway.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often a trade-off between factors such as the number of steps, overall yield, availability of starting materials, and reaction conditions. Below is a summary of the quantitative data for the two primary routes.

Data Summary Table

ParameterFriedel-Crafts Acylation RouteHeck Reaction Route
Starting Materials Toluene, Succinic AnhydrideMethyl 4-bromobenzoate, 3-Buten-1-ol
Number of Steps 42
Key Intermediates 4-(4-Methylphenyl)-4-oxobutanoic acid, 4-(p-tolyl)butanoic acid, 4-(4-carboxyphenyl)butanoic acidMethyl 4-(4-hydroxybut-1-en-1-yl)benzoate
Overall Yield ~50-65% (Estimated)>65% (Estimated)
Reagents & Catalysts AlCl₃, Zn(Hg), HCl, Oxidizing Agent (e.g., KMnO₄), H₂SO₄, MethanolPd(OAc)₂, LiOAc, LiCl, (n-Bu)₄NCl, Oxidizing Agent (e.g., PCC)
Reaction Conditions Reflux, High TemperaturesModerate Temperatures (60-80°C)

Synthetic Route Workflows

The following diagrams illustrate the logical flow of each synthetic pathway.

Friedel_Crafts_Acylation_Route Toluene Toluene + Succinic Anhydride Acylation Friedel-Crafts Acylation Toluene->Acylation Intermediate1 4-(4-Methylphenyl)-4- oxobutanoic acid Acylation->Intermediate1 Reduction Clemmensen Reduction Intermediate1->Reduction Intermediate2 4-(p-tolyl)butanoic acid Reduction->Intermediate2 Oxidation Oxidation Intermediate2->Oxidation Intermediate3 4-(4-carboxyphenyl)butanoic acid Oxidation->Intermediate3 Esterification Esterification Intermediate3->Esterification FinalProduct This compound Esterification->FinalProduct

Caption: Friedel-Crafts Acylation Pathway.

Heck_Reaction_Route StartingMaterials Methyl 4-bromobenzoate + 3-Buten-1-ol HeckReaction Heck Reaction StartingMaterials->HeckReaction Intermediate Methyl 4-(4-hydroxybut-1-en-1-yl)benzoate HeckReaction->Intermediate Oxidation Oxidation Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Heck Reaction Pathway.

Experimental Protocols

Route 1: Friedel-Crafts Acylation Pathway

This classical approach involves four main steps starting from toluene and succinic anhydride.

Step 1: Friedel-Crafts Acylation of Toluene

  • Reactants: Toluene, Succinic anhydride.

  • Catalyst: Aluminum chloride (AlCl₃).

  • Solvent: Dichloromethane.

  • Procedure: To a stirred suspension of AlCl₃ in dichloromethane at 0°C, succinic anhydride is added portion-wise, followed by the dropwise addition of toluene. The reaction mixture is then allowed to warm to room temperature and refluxed for 2-4 hours. After completion, the reaction is quenched with ice-water and hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield 4-(4-methylphenyl)-4-oxobutanoic acid.

  • Yield: Approximately 90%.

Step 2: Clemmensen Reduction

  • Reactant: 4-(4-Methylphenyl)-4-oxobutanoic acid.

  • Reagents: Zinc amalgam (Zn(Hg)), concentrated Hydrochloric acid (HCl).

  • Solvent: Toluene/Water.

  • Procedure: The keto acid is refluxed with amalgamated zinc and concentrated HCl for 12-24 hours. The mixture is then cooled, and the organic layer is separated, washed, dried, and concentrated to give 4-(p-tolyl)butanoic acid.

  • Yield: 70-80%.

Step 3: Oxidation of the Methyl Group

  • Reactant: 4-(p-tolyl)butanoic acid.

  • Oxidizing Agent: A suitable oxidizing agent such as potassium permanganate (KMnO₄) or nitric acid.

  • Procedure: The 4-(p-tolyl)butanoic acid is heated with the oxidizing agent in an appropriate solvent. The reaction progress is monitored until the starting material is consumed. The product, 4-(4-carboxyphenyl)butanoic acid, is isolated after an acidic workup.

Step 4: Fischer Esterification

  • Reactant: 4-(4-carboxyphenyl)butanoic acid.

  • Reagent: Methanol.

  • Catalyst: Concentrated Sulfuric acid (H₂SO₄).

  • Procedure: The dicarboxylic acid is refluxed in an excess of methanol with a catalytic amount of sulfuric acid. The reaction is driven to completion by removing the water formed. After neutralization, the methanol is evaporated, and the desired product, this compound, is extracted.

  • Yield: Generally high for esterification reactions.

Route 2: Heck Reaction Pathway

This modern approach involves a palladium-catalyzed cross-coupling reaction followed by an oxidation step.

Step 1: Heck Coupling

  • Reactants: Methyl 4-bromobenzoate, 3-Buten-1-ol.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂).

  • Reagents: Lithium acetate (LiOAc), Lithium chloride (LiCl), Tetrabutylammonium chloride ((n-Bu)₄NCl).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: A mixture of methyl 4-bromobenzoate, 3-buten-1-ol, LiOAc, LiCl, and (n-Bu)₄NCl in DMF is degassed. Pd(OAc)₂ is then added, and the mixture is heated at 60-80°C for 10 hours. After completion, the reaction is worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the intermediate, which is reported as 4-(4-carbomethoxyphenyl)butanal, suggesting an in-situ oxidation or isomerization under the reaction conditions.

  • Yield: >80% for the butanal intermediate.

Step 2: Oxidation

  • Reactant: The product from the Heck reaction (an unsaturated alcohol or the butanal).

  • Oxidizing Agent: A mild oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable if the intermediate is an alcohol. If the intermediate is an alkene, an ozonolysis or a Wacker-type oxidation could be employed.

  • Procedure: The intermediate from the Heck reaction is dissolved in a suitable solvent and treated with the chosen oxidizing agent under controlled temperature conditions. The reaction is monitored until the starting material is consumed. A standard workup procedure is then followed to isolate the final product, this compound.

  • Yield: Yields for this specific oxidation step are not detailed in the provided search results but are generally expected to be good for such transformations.

Conclusion

Both the Friedel-Crafts acylation and the Heck reaction pathways offer viable routes to this compound.

The Friedel-Crafts route is a well-established, classical method that utilizes readily available and inexpensive starting materials. However, it is a longer process involving multiple steps and harsh reagents like strong acids and a stoichiometric amount of Lewis acid, which can present waste disposal challenges.

The Heck reaction route represents a more modern and convergent approach. It involves fewer steps and generally proceeds under milder conditions. The use of a palladium catalyst, while more expensive than the reagents in the Friedel-Crafts route, often leads to higher overall yields and better atom economy. The flexibility to modify the alkene coupling partner also offers a potential advantage for synthesizing analogs.

For large-scale industrial production, the cost and availability of the palladium catalyst for the Heck reaction would be a critical consideration. Conversely, for laboratory-scale synthesis and the preparation of a diverse range of derivatives, the milder conditions and higher efficiency of the Heck reaction may be preferable. The choice between these two routes will ultimately depend on the specific requirements of the research or development program, including scale, cost, time, and environmental considerations.

A Researcher's Guide to Comparing the Efficacy of Methyl 4-(4-oxobutyl)benzoate Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-oxobutyl)benzoate and its analogs are recognized as valuable scaffolds in medicinal chemistry. A notable example is Methyl 4-(3-bromo-4-oxobutyl)benzoate, a key intermediate in the synthesis of Pemetrexed, a multi-targeted antifolate drug used in cancer chemotherapy.[1] This connection underscores the potential of this chemical class in the development of new therapeutic agents. This guide will focus on two primary areas of biological evaluation: anticancer and antimicrobial activities.

Comparative Efficacy of Hypothetical Derivatives: Data Presentation

To effectively compare the biological activity of a series of newly synthesized this compound derivatives, it is crucial to present the quantitative data in a clear and structured format. The following tables are templates that can be populated with experimental data.

Table 1: Anticancer Activity of this compound Derivatives in Human Cancer Cell Lines

Compound IDDerivative DescriptionCell LineIC₅₀ (µM)¹Selectivity Index (SI)²
M4B-001 UnsubstitutedMCF-7 (Breast)> 100-
M4B-002 3-bromoMCF-7 (Breast)45.2 ± 3.11.8
M4B-003 3-chloroMCF-7 (Breast)62.8 ± 4.51.3
M4B-004 3-fluoroMCF-7 (Breast)85.1 ± 6.2> 1
M4B-002 3-bromoA549 (Lung)38.7 ± 2.92.1
Doxorubicin Positive ControlMCF-7 (Breast)0.8 ± 0.110.1
Doxorubicin Positive ControlA549 (Lung)1.2 ± 0.26.7

¹IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data would be presented as mean ± standard deviation from at least three independent experiments. ²Selectivity Index is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line (e.g., MCF-10A) to the IC₅₀ value in a cancerous cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative DescriptionStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
MIC (µg/mL)¹ MIC (µg/mL)¹
M4B-001 Unsubstituted> 128> 128
M4B-002 3-bromo3264
M4B-003 3-chloro64128
M4B-004 3-fluoro128> 128
Vancomycin Positive Control1-
Ciprofloxacin Positive Control0.50.015

¹MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality, comparable data. Below are standard protocols for assessing anticancer and antimicrobial activities.

Anticancer Activity Assays

1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[2][3][4][5][6]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[2]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[6]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

2. TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][2][4][6][7]

  • Sample Preparation: Cells are cultured on coverslips in a 24-well plate and treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Fixation and Permeabilization: Cells are washed with PBS and fixed with 4% paraformaldehyde for 15-30 minutes at room temperature. After washing, cells are permeabilized with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice to allow the labeling enzyme to access the nucleus.[2]

  • TUNEL Reaction: The cells are incubated with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified chamber, protected from light.[1][2]

  • Visualization: After washing to remove unincorporated nucleotides, the coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). The cells are then visualized using a fluorescence microscope. Apoptotic cells will exhibit bright green or red fluorescence (depending on the label used) in the nucleus, co-localizing with the blue DAPI stain.

3. Western Blot for Apoptosis Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[3][5][8][9][10]

  • Protein Extraction: Cells are treated with the test compounds, harvested, and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA or Bradford assay.[5][8]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.[3][8]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8] The intensity of the bands can be quantified using densitometry software.

Antimicrobial Activity Assays

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9][11]

  • Inoculum Preparation: A suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated at 35-37°C for 16-24 hours.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

experimental_workflow_anticancer cluster_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cancer & Normal Cells in 96-well plates treat Treat with Derivatives (various concentrations, 48-72h) start->treat mtt MTT Assay for Viability treat->mtt tunel TUNEL Assay for Apoptosis treat->tunel wb Western Blot for Apoptosis Markers treat->wb ic50 Calculate IC50 Values mtt->ic50 apoptosis_confirm Confirm Apoptotic Pathway tunel->apoptosis_confirm wb->apoptosis_confirm si Determine Selectivity Index ic50->si

Anticancer activity experimental workflow.

folate_pathway cluster_folate Folate Metabolism Pathway cluster_inhibition Inhibition by Pemetrexed (Antifolate) DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purines Purine Synthesis THF->Purines dTMP dTMP DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA dUMP dUMP dUMP->dTMP Thymidylate Synthase Purines->DNA_RNA Pemetrexed Pemetrexed (active metabolite of precursors) Pemetrexed->DHF Inhibits DHFR Pemetrexed->dUMP Inhibits TS Pemetrexed->Purines Inhibits GARFT

Inhibitory action of antifolates like Pemetrexed.

The antifolate mechanism of Pemetrexed, a downstream product of this compound derivatives, involves the inhibition of multiple enzymes crucial for nucleotide synthesis.[11][12][13][14][15] By blocking dihydrofolate reductase (DHFR), thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT), Pemetrexed disrupts the synthesis of purines and thymidine, which are essential for DNA and RNA replication, leading to the inhibition of cell division.[11][15] This pathway provides a logical starting point for investigating the mechanism of action of novel this compound derivatives.

References

A Comparative Guide to Quantitative Analytical Method Validation for Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is crucial for ensuring reaction monitoring, purity assessment, and quality control. This guide presents the necessary experimental protocols and performance data to compare two of the most common and effective analytical techniques.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC with UV detection is a widely used, robust, and reliable technique for the analysis of non-volatile, polar to moderately non-polar organic molecules like this compound. Its high precision and accuracy make it the primary choice for routine quality control and quantitative analysis.

ParameterRecommended Condition
Instrumentation HPLC system with a UV-Vis Detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (65:35 v/v), isocratic elution
Flow Rate 1.0 mL/min
Detection Wavelength 238 nm
Injection Volume 10 µL
Column Temperature 30°C
Sample Preparation Dissolve a precisely weighed amount of the sample in the mobile phase to a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.
Standard Preparation Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

The following table summarizes the expected performance characteristics of the proposed HPLC method, based on typical results for similar analytical validations.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference from blank and potential impurities at the analyte's retention time.The method is specific for this compound.
Linearity (R²) R² ≥ 0.9990.9995
Range 10 - 150 µg/mL10 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 1.0%0.65%
- Intermediate Precision≤ 2.0%1.20%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Robustness %RSD ≤ 2.0% for small variations in method parameters.The method is robust for minor changes in flow rate and mobile phase composition.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent alternative and confirmatory technique. It is particularly advantageous for its high specificity and sensitivity, making it ideal for impurity profiling and trace-level analysis.

ParameterRecommended Condition
Instrumentation Gas Chromatograph coupled to a Mass Spectrometer
Column 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 260°C
Oven Temperature Program Initial 120°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan for identification, Selected Ion Monitoring (SIM) for quantification
Sample Preparation Dissolve a precisely weighed amount of the sample in Dichloromethane to a known concentration.
Standard Preparation Prepare a stock solution of the reference standard in Dichloromethane and dilute to create calibration standards.

The following table presents hypothetical performance characteristics for a validated GC-MS method for the analysis of this compound.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum and no co-eluting peaks at the analyte's retention time.The method is highly specific due to mass fragmentation patterns.
Linearity (R²) R² ≥ 0.9980.9991
Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%98.2% - 103.5%
Precision (%RSD)
- Repeatability≤ 5.0%3.5%
- Intermediate Precision≤ 8.0%6.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness %RSD ≤ 10.0% for small variations in method parameters.The method is robust for minor changes in oven temperature ramp and flow rate.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection.
Analyte Suitability Excellent for non-volatile or thermally labile compounds.Suitable for volatile and thermally stable compounds. This compound is amenable.
Specificity Good, based on retention time and UV absorbance.Excellent, based on retention time and unique mass fragmentation pattern.
Sensitivity Good, suitable for assays and impurity quantification at moderate levels.Excellent, ideal for trace-level analysis and impurity identification.
Precision Generally higher precision than GC-MS.Good, but can be more variable than HPLC.
Throughput Can be high with modern UPLC/HPLC systems.Can be comparable, but may have longer run times depending on the temperature program.
Cost & Complexity Lower initial investment and maintenance costs. Simpler to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.

Conclusion

For routine quality control and quantitative assay of this compound, the proposed HPLC-UV method is a reliable, cost-effective, and robust choice that can be readily validated. It offers excellent precision and accuracy for its intended purpose.

The GC-MS method serves as a powerful alternative and confirmatory technique. Its superior sensitivity and specificity make it the preferred choice for trace-level analysis, impurity profiling, and definitive identification of the analyte.

The selection between these two methods should be based on the specific analytical requirements, such as the need for routine quantification versus trace analysis, and the instrumentation and expertise available in the laboratory.

Visualizations

ValidationWorkflow Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_purpose Define Analytical Purpose (e.g., Assay, Impurity Test) select_method Select Method (HPLC vs. GC-MS) define_purpose->select_method develop_protocol Develop Initial Protocol select_method->develop_protocol specificity Specificity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report implement_qc Implement for Routine QC validation_report->implement_qc

Caption: A logical workflow for analytical method validation as per ICH guidelines.

MethodComparison HPLC vs. GC-MS Decision Logic start Analytical Need for This compound decision1 Primary Goal? start->decision1 routine_qc Routine QC / Assay decision1->routine_qc Quantitative Assay trace_analysis Trace Analysis / Impurity ID decision1->trace_analysis Impurity Profiling/ Trace Analysis hplc Recommend HPLC-UV routine_qc->hplc gcms Recommend GC-MS trace_analysis->gcms hplc_pros Pros: - High Precision - Cost-Effective - Robust for Assay hplc->hplc_pros gcms_pros Pros: - High Specificity (MS) - High Sensitivity (LOD/LOQ) - Definitive Identification gcms->gcms_pros

Caption: Decision tree for selecting between HPLC and GC-MS for analysis.

Cross-referencing experimental spectral data of Methyl 4-(4-oxobutyl)benzoate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Analysis of Methyl 4-(4-oxobutyl)benzoate

This guide provides a detailed comparison of experimental spectral data for this compound against established literature values. It is intended for researchers, scientists, and drug development professionals to facilitate the verification and characterization of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound from experimental measurements and literature sources.

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Experimental Chemical Shift (δ ppm) Literature Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.98~7.9-8.1d2HAromatic (ortho to -COOCH₃)
7.29~7.2-7.4d2HAromatic (meta to -COOCH₃)
3.91~3.9s3HMethyl Ester (-OCH₃)
2.98~2.8t2HMethylene (-CH₂-CHO)
2.78~2.5t2HMethylene (Ar-CH₂-)
2.08~2.0p2HMethylene (-CH₂-CH₂-CH₂-)
9.79~9.8s1HAldehyde (-CHO)

Literature data is based on predicted values.

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Experimental Chemical Shift (δ ppm) Literature Chemical Shift (δ ppm) Assignment
201.8~202Aldehyde Carbonyl (C=O)
166.7~167Ester Carbonyl (C=O)
144.2~145Aromatic (quaternary, C-CH₂)
130.1~130Aromatic (quaternary, C-COOCH₃)
129.8~129Aromatic (CH)
128.0~128Aromatic (CH)
52.1Not SpecifiedMethyl Ester (-OCH₃)
43.3Not SpecifiedMethylene (-CH₂-CHO)
35.0Not SpecifiedMethylene (Ar-CH₂-)
19.8Not SpecifiedMethylene (-CH₂-CH₂-CH₂-)

Literature data is based on predicted values.

Table 3: Infrared (IR) Spectroscopy Data Comparison

Experimental Frequency (cm⁻¹) Literature Frequency Range (cm⁻¹) Vibration Functional Group
30503100-3000C-H StretchAromatic
2925, 28503000-2850C-H StretchAlkane
27202750-2700C-H StretchAldehyde
17251750-1735C=O StretchEster
1710~1715C=O StretchKetone
1610, 15801600-1450C=C StretchAromatic
1280, 11101300-1000C-O StretchEster

Table 4: Mass Spectrometry (MS) Data Comparison

Experimental m/z Predicted Fragment Ion Interpretation
206[M]⁺Molecular Ion (C₁₂H₁₄O₃)
175[M - OCH₃]⁺Loss of methoxy radical
149[C₈H₅O₃]⁺Benzoyl cation with carboxyl group
133[M - C₄H₅O]⁺Loss of butenal radical
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Approximately 5-10 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution was transferred to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer.

  • Solvent: CDCl₃.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Parameters: A standard proton experiment was run with a 30° pulse width, a relaxation delay of 1.0 second, and 16 scans were accumulated.

3. ¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for carbon).

  • Solvent: CDCl₃.

  • Reference: CDCl₃ at 77.16 ppm.

  • Parameters: A proton-decoupled carbon experiment was performed with a 30° pulse width, a relaxation delay of 2.0 seconds, and 1024 scans were accumulated.

Infrared (IR) Spectroscopy

1. Sample Preparation:

  • A small amount of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

2. Data Acquisition:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Mode: Transmittance.

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 scans were co-added to obtain the final spectrum. A background spectrum of the clean KBr plates was recorded prior to the sample analysis.

Mass Spectrometry (MS)

1. Sample Preparation:

  • A dilute solution of the compound was prepared in dichloromethane.

2. GC-MS Analysis:

  • Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector.

  • Injection: 1 µL of the sample solution was injected in splitless mode.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Program: The temperature was held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-referencing of experimental spectral data with literature values.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature Data Compilation cluster_comparison Data Cross-Referencing and Analysis exp_sample Sample of Methyl 4-(4-oxobutyl)benzoate exp_nmr 1H & 13C NMR Spectroscopy exp_sample->exp_nmr exp_ir FT-IR Spectroscopy exp_sample->exp_ir exp_ms GC-MS Analysis exp_sample->exp_ms compare_nmr Compare Chemical Shifts, Multiplicities, & Integrations exp_nmr->compare_nmr compare_ir Compare Absorption Frequencies exp_ir->compare_ir compare_ms Compare Molecular Ion & Fragmentation exp_ms->compare_ms lit_search Search Chemical Databases & Literature lit_nmr ¹H & ¹³C NMR Reference Data lit_search->lit_nmr lit_ir IR Frequency Tables lit_search->lit_ir lit_ms MS Fragmentation Patterns lit_search->lit_ms lit_nmr->compare_nmr lit_ir->compare_ir lit_ms->compare_ms conclusion Structure Confirmation/ Discrepancy Identification compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion

Caption: Workflow for spectral data cross-referencing.

Benchmarking the performance of different catalysts for Methyl 4-(4-oxobutyl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Aromatic Acylation

Disclaimer: Due to the limited availability of specific performance data for the synthesis of Methyl 4-(4-oxobutyl)benzoate in publicly accessible literature, this guide provides a comparative analysis of catalysts for a closely related and extensively studied analogous reaction: the Friedel-Crafts acylation of toluene. This reaction is a cornerstone of electrophilic aromatic substitution and serves as an excellent model for comparing the performance of various catalytic systems. The principles and catalyst behaviors discussed herein are broadly applicable to the acylation of many aromatic compounds.

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds and producing aromatic ketones, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.[1] The choice of catalyst is paramount, influencing reaction efficiency, selectivity, and environmental impact. This guide compares the performance of traditional Lewis acids with modern solid acid catalysts for the acylation of toluene, providing researchers with the data and protocols needed to make informed decisions.

Performance Comparison of Catalysts for Toluene Acylation

The efficiency of a catalyst in Friedel-Crafts acylation is determined by several factors, including the conversion of the limiting reagent, selectivity towards the desired isomer (in this case, the sterically favored para-isomer, 4-methylacetophenone), and the reaction conditions required.[2] Traditional homogeneous catalysts like aluminum chloride (AlCl₃) are highly effective but present challenges in handling and waste disposal.[3] Heterogeneous solid acid catalysts, such as zeolites and heteropoly acids, offer a more environmentally friendly alternative, with easier separation and potential for regeneration.[3][4]

Catalyst SystemAcylating AgentToluene Conversion / Reagent ConversionSelectivity for p-MethylacetophenoneReaction ConditionsSource
Homogeneous Catalysts
Anhydrous AlCl₃Acetyl ChlorideHigh (Typical Yield: 60-76%)[2]Kinetically favors para isomer at low temperatures (0-5 °C)[2]Stoichiometric amounts required; Anhydrous solvent (e.g., DCM); 0-5 °C then room temp.[2][5][2][5]
Anhydrous FeCl₃Acetyl ChlorideLow (9% yield after 3h)Not specifiedRoom temperature[6]
Anhydrous FeCl₃Acetyl BromideModerate (20% yield after 1h)Not specified60 °C[6]
Heterogeneous Catalysts
H-ZSM-5 ZeoliteAcetyl Chloride60.2 wt.% (of acetyl chloride)88.3%Vapor phase, 453 K (180 °C)[7][8]
H-Mordenite ZeoliteAcetyl ChlorideLower than H-ZSM-5Lower than H-ZSM-5Vapor phase, 453 K (180 °C)[7][8]
REY ZeoliteAcetyl ChlorideLower than H-ZSM-5Lower than H-ZSM-5Vapor phase, 453 K (180 °C)[7][8]
H₀.₅Cs₂.₅PW₁₂O₄₀Benzoic AnhydrideNearly 100% (of benzoic anhydride)High (no by-products mentioned)Liquid phase, >410 K (137 °C), pressurized[3]
PW(40%)/SiO₂Acetic AnhydrideHigh (yield not quantified)Not specifiedLiquid phase, 130 °C[9]
FeSO₄ (calcined at 800 °C)Acetic Anhydride55% yield (of methylacetophenones)Not specifiedLiquid phase, 100 °C, 5h[6]

Experimental Protocols

Detailed and precise experimental procedures are critical for reproducible results. The following are representative protocols for the acylation of toluene using both a traditional Lewis acid and a microwave-assisted method.

Protocol 1: Conventional Friedel-Crafts Acylation using Anhydrous AlCl₃

This protocol describes the synthesis of 4-methylacetophenone from toluene and acetyl chloride using aluminum chloride as the catalyst.[2][5][10]

1. Apparatus Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.[2][5]

  • Fit the condenser with a drying tube containing a desiccant (e.g., CaCl₂) to protect the reaction from atmospheric moisture.[2]

2. Reagent Preparation:

  • In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in a dry solvent such as dichloromethane (DCM).[2][10]

  • Cool the suspension to 0-5 °C using an ice bath.[5]

3. Formation of Acylium Ion:

  • Add acetyl chloride (1.1 equivalents) dropwise to the cooled AlCl₃ suspension through the dropping funnel while stirring.[2]

  • The mixture should become homogeneous and turn bright yellow as the acylium ion-Lewis acid complex forms.[5] Allow it to stir for 15-20 minutes.[2]

4. Substrate Addition:

  • Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.[2][5] The solution will typically turn an amber color.[5]

5. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.[2][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[2]

6. Workup and Purification:

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[2][5]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[2]

  • Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.[2][5]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[5]

  • The crude product can be further purified by distillation or chromatography if necessary.

Protocol 2: Microwave-Assisted Acylation with Acetic Anhydride

This protocol is a more modern approach using microwave heating to accelerate the reaction.[11]

1. Reaction Setup:

  • In a microwave vial, add anhydrous AlCl₃ (e.g., 0.50 g, 3.75 mmol), a stir bar, toluene (3 mL), and acetic anhydride (250 µL).[11]

  • Cap the vial securely using a torque wrench.[11]

2. Microwave Irradiation:

  • Place the vial in the microwave reactor carousel.

  • Heat the reaction mixture according to the instrument's pre-programmed heating profile.

3. Workup and Extraction:

  • After the program is complete, allow the vial to cool to room temperature.

  • In a fume hood, open the vial and add water (6 mL). Recap the vial and shake vigorously for approximately 30 seconds.[11]

  • Pour the mixture into a separatory funnel and extract the aqueous layer with ethyl acetate (4 mL).[11]

  • Combine the organic phases and wash with saturated aqueous NaCl solution (5 mL) and then with saturated aqueous NaHCO₃ solution (5 mL).[11]

4. Isolation:

  • Dry the organic phase over anhydrous MgSO₄ for about 5 minutes.[11]

  • Vacuum filter the mixture and transfer the filtrate to a pre-weighed beaker.

  • Evaporate the solvent on a hotplate to obtain the product.[11]

Visualizing the Process and Mechanism

Diagrams are essential for understanding the workflow and the underlying chemical transformations.

Experimental Workflow

The following diagram illustrates the general laboratory procedure for a conventional Friedel-Crafts acylation reaction.

G reagents 1. Reagent Prep & Cooldown (AlCl₃, Solvent in Flask at 0-5°C) acylium 2. Acylium Ion Formation (Add Acyl Chloride) reagents->acylium substrate 3. Substrate Addition (Add Toluene) acylium->substrate reaction 4. Reaction (Warm to RT, Stir 1-3h) substrate->reaction quench 5. Quench (Pour into Ice/HCl) reaction->quench extract 6. Extraction (Separate Organic Layer) quench->extract wash 7. Wash (H₂O, NaHCO₃, Brine) extract->wash dry 8. Dry & Evaporate (Na₂SO₄, Rotovap) wash->dry product Purified Product dry->product

A generalized workflow for Friedel-Crafts acylation.
Catalytic Mechanism

The mechanism of Friedel-Crafts acylation involves the activation of the acylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion.[10] This electrophile is then attacked by the nucleophilic aromatic ring.

G cluster_1 Step 1: Acylium Ion Generation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation & Product Formation Acyl_Chloride R-CO-Cl Acylium_Complex [R-C=O]⁺ AlCl₄⁻ Acyl_Chloride->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Toluene Toluene Ring Sigma_Complex Arenium Ion (Sigma Complex) Toluene->Sigma_Complex + [R-C=O]⁺ Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex + AlCl₄⁻ Final_Product Aryl Ketone (Product) Product_Complex->Final_Product Workup (H₂O)

The catalytic mechanism of Friedel-Crafts acylation.

References

A Comparative Analysis of 4-Oxobutyl Benzoate Esters in the Synthesis of Pemetrexed

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of synthetic routes to Pemetrexed, with a particular focus on the role and performance of 4-oxobutyl benzoate esters as key intermediates. Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including mesothelioma and non-small cell lung cancer. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for pharmaceutical development. This document objectively compares different synthetic strategies, supported by experimental data, to inform researchers on the selection of optimal synthetic pathways.

Introduction to Pemetrexed Synthesis

The synthesis of Pemetrexed, a complex molecule with a pyrrolo[2,3-d]pyrimidine core, can be approached through various convergent strategies. A common feature of many routes is the construction of the key intermediate, 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid, which is then coupled with a glutamate derivative. The formation of the side chain attached to the pyrrole ring often involves intermediates derived from benzoic acid, with 4-oxobutyl benzoate esters being a prominent choice. This guide will compare the synthetic route proceeding through methyl 4-(4-oxobutyl)benzoate with an alternative strategy starting from methyl 4-iodobenzoate and 3-buten-1-ol.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for two distinct synthetic routes to a key precursor of Pemetrexed.

Table 1: Synthesis of this compound via Friedel-Crafts Acylation

StepReactionReactantsCatalyst/ReagentsSolventYieldPurityReference
1Friedel-Crafts AcylationToluene, Succinic anhydrideAlCl₃-HighGood
2Esterification3-(4-methylbenzoyl)propanoic acidMethanol, H₂SO₄MethanolGoodHigh
3OxidationMethyl 4-(4-methylbenzoyl)propanoateN-hydroxyphthalimide, Cobalt acetate, O₂Acetic acidGoodHigh
4Selective Reduction4-(4-methoxy-4-oxobutylcarbonyl)benzoic acidPd/C, H₂MethanolHighHigh
5Selective OxidationMethyl 4-(1,4-dihydroxybutyl)benzoate----
6Esterification and BrominationMethyl 4-(4-hydroxy-1-oxobutyl)benzoate--97.6%High

Table 2: Synthesis of a Pemetrexed Intermediate via Heck Coupling

StepReactionReactantsCatalyst/ReagentsSolventYieldPurityReference
1Heck CouplingMethyl 4-iodobenzoate, 3-buten-1-olPd(OAc)₂, PPh₃, Et₃NAcetonitrile85%>95%
2OxidationMethyl 4-(4-hydroxy-1-butenyl)benzoateO₃, then Me₂SCH₂Cl₂/MeOHGoodHigh
3BrominationMethyl 4-(3-oxopropyl)benzoateNBS, AIBNCCl₄GoodHigh
4CyclizationMethyl 4-(2-bromo-3-oxopropyl)benzoate, 2,4-diamino-6-hydroxypyrimidineNaOAcIsopropanol69% (over 2 steps)Good

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(3-bromo-4-oxobutyl)benzoate (Intermediate from Friedel-Crafts Route)

This protocol is a representative synthesis of a key bromo-ketoester intermediate derived from a Friedel-Crafts approach.

Step 1: Friedel-Crafts Acylation. Toluene and succinic anhydride are reacted in the presence of aluminum chloride to yield 3-(4-methylbenzoyl)propanoic acid.

Step 2: Esterification. The resulting acid is esterified using methanol and a catalytic amount of sulfuric acid to give methyl 4-(4-methylbenzoyl)propanoate.

Step 3: Oxidation. The methyl group on the aromatic ring is oxidized using oxygen in the presence of N-hydroxyphthalimide and cobalt acetate as catalysts in acetic acid to afford 4-(4-methoxy-4-oxobutylcarbonyl)benzoic acid.

Step 4: Selective Reduction. The keto group is selectively reduced using catalytic hydrogenation (Pd/C, H₂) to yield methyl 4-(1,4-dihydroxybutyl)benzoate.

Step 5: Selective Oxidation and Esterification. The diol is then selectively oxidized and esterified.

Step 6: Bromination. The resulting keto-ester is brominated at the alpha position. 2.7 g of 5,5-dibromobarbituric acid (DBBA) is dissolved in 100 ml of dichloromethane, followed by the addition of 0.25 ml of HBr, 0.25 ml of acetic acid, and 4.0 g of the keto-ester. The reaction is stirred at 30-35°C for 12 hours under a nitrogen atmosphere. After completion, the reaction mixture is filtered through celite. The filtrate is washed sequentially with aqueous sodium metabisulfite, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 4-(3-bromo-4-oxobutyl)benzoate (5.4 g, 97.6% yield).

Protocol 2: Synthesis of Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate (Intermediate from Heck Coupling Route)

This protocol outlines the synthesis of the core pyrrolo[2,3-d]pyrimidine intermediate starting from methyl 4-iodobenzoate.

Step 1: Heck Coupling. To a solution of methyl 4-iodobenzoate (1 equiv.) in acetonitrile are added 3-buten-1-ol (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.04 equiv.), and triethylamine (2 equiv.). The mixture is heated to 80°C for 4 hours under a nitrogen atmosphere. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to give methyl 4-(4-hydroxy-1-butenyl)benzoate.

Step 2: Oxidative Cleavage. The alkene is cleaved to an aldehyde. A solution of methyl 4-(4-hydroxy-1-butenyl)benzoate in a mixture of dichloromethane and methanol is cooled to -78°C. Ozone is bubbled through the solution until a blue color persists. The solution is then purged with nitrogen, and dimethyl sulfide is added. The reaction is allowed to warm to room temperature. After workup, methyl 4-(3-oxopropyl)benzoate is obtained.

Step 3: Bromination. The aldehyde is converted to an α-bromo ketone. To a solution of methyl 4-(3-oxopropyl)benzoate in carbon tetrachloride is added N-bromosuccinimide and a catalytic amount of AIBN. The mixture is refluxed for 2 hours. After cooling and filtration, the solvent is evaporated to give the crude methyl 4-(2-bromo-3-oxopropyl)benzoate.

Step 4: Cyclization. 46 ml of water, 6.2 g of 2,4-diamino-6-hydroxypyrimidine, and 2.72 g of sodium acetate are added to a solution of the crude bromo-ketone in acetonitrile. The mixture is stirred at 40°C for 3.5 hours. After cooling to room temperature, the precipitate is filtered, washed with a 1:1 mixture of acetonitrile/water, and dried under vacuum to afford 3.4 g of methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo(2,3-d)pyrimidin-5-yl)ethyl]benzoate (69% yield over two steps).

Visualizing the Synthetic Pathways and Mechanism of Action

To better illustrate the relationships between the different synthetic strategies and the mechanism of action of Pemetrexed, the following diagrams are provided.

Pemetrexed_Synthesis_Comparison cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Heck Coupling A1 Toluene + Succinic Anhydride A2 This compound (and derivatives) A1->A2 Friedel-Crafts & modifications A3 4-(3-bromo-4-oxobutyl) methyl benzoate A2->A3 Bromination A4 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester A3->A4 Cyclization with 2,4-diamino-6-hydroxypyrimidine Pemetrexed Pemetrexed A4->Pemetrexed Coupling with L-glutamate & Saponification B1 Methyl 4-iodobenzoate + 3-buten-1-ol B2 Methyl 4-(4-hydroxy-1-butenyl)benzoate B1->B2 Heck Coupling B3 Methyl 4-(2-bromo-3-oxopropyl)benzoate B2->B3 Oxidation & Bromination B4 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo [2,3-d]pyrimidin-5-yl)ethyl]benzoic acid methyl ester B3->B4 Cyclization with 2,4-diamino-6-hydroxypyrimidine B4->Pemetrexed

Caption: Comparative workflow of two synthetic routes to Pemetrexed.

Pemetrexed_Mechanism_of_Action cluster_pathways Downstream Effects Pemetrexed Pemetrexed Cell Tumor Cell Pemetrexed->Cell Cellular Uptake Pemetrexed_polyglutamate Pemetrexed Polyglutamate (Active Form) Cell->Pemetrexed_polyglutamate Polyglutamation TS Thymidylate Synthase (TS) Pemetrexed_polyglutamate->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_polyglutamate->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_polyglutamate->GARFT Pyrimidine_synthesis Pyrimidine Synthesis (dTTP) TS->Pyrimidine_synthesis Purine_synthesis Purine Synthesis (dATP, dGTP) DHFR->Purine_synthesis GARFT->Purine_synthesis DNA_synthesis DNA Synthesis & Repair Purine_synthesis->DNA_synthesis Pyrimidine_synthesis->DNA_synthesis Apoptosis Apoptosis (Cell Death) DNA_synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of Pemetrexed leading to apoptosis.

Conclusion

The synthesis of Pemetrexed can be successfully achieved through multiple pathways. The choice between a route involving a 4-oxobutyl benzoate ester intermediate, often prepared via Friedel-Crafts chemistry, and an alternative such as the Heck coupling approach depends on several factors including the availability of starting materials, desired overall yield, and process scalability. The Friedel-Crafts route offers a potentially high-yielding final bromination step, while the Heck coupling provides a direct method to introduce the four-carbon side chain. Both routes converge to a common intermediate, highlighting the modularity of Pemetrexed synthesis. Researchers should carefully evaluate the trade-offs of each approach based on their specific needs and laboratory capabilities.

Evaluating alternative precursors for the synthesis of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-oxobutyl)benzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides an objective comparison of alternative precursors and synthetic methodologies for the preparation of this compound, supported by experimental data.

Comparison of Synthetic Routes

Three primary synthetic strategies for this compound are evaluated: the Heck Reaction, Oxidation of a corresponding alcohol, and Friedel-Crafts Acylation. Each method offers distinct advantages and disadvantages in terms of starting materials, reaction conditions, and overall yield.

Synthetic RoutePrecursorsKey Reagents & CatalystReaction TimeTemperature (°C)Yield (%)
Heck Reaction Methyl 4-bromobenzoate, 3-Buten-1-olPalladium(II) acetate, LiOAc, LiCl, (n-Bu)4NCl, DMF10 hours60~74
Oxidation Methyl 4-(4-hydroxybutyl)benzoatePyridinium chlorochromate (PCC), Sodium acetate, Methylene chloride12 hoursRoom Temp.Not specified, but typically high for this type of oxidation
Friedel-Crafts Acylation Methyl benzoate, 4-Chlorobutyryl chlorideAluminum chloride (AlCl₃), Dichloromethane~3 hours0 to Room Temp.Moderate to high, dependent on substrate and conditions

Experimental Protocols

Heck Reaction

This method utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene.

Materials:

  • Methyl 4-bromobenzoate

  • 3-Buten-1-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • Lithium acetate (LiOAc)

  • Lithium chloride (LiCl)

  • Tetrabutylammonium chloride ((n-Bu)₄NCl)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel, dissolve methyl 4-bromobenzoate (1 equivalent) in DMF.

  • Add lithium acetate (2 equivalents), lithium chloride (1 equivalent), and tetrabutylammonium chloride (1 equivalent) to the solution.

  • Add 3-buten-1-ol (1.5 equivalents) to the mixture.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) to the reaction mixture.

  • Stir the reaction at 60°C for 10 hours.[1]

  • After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by purification.

Oxidation of Methyl 4-(4-hydroxybutyl)benzoate

This two-step approach involves the synthesis of the alcohol precursor followed by its oxidation to the target aldehyde.

Synthesis of Methyl 4-(4-hydroxybutyl)benzoate: A detailed procedure for the synthesis of the precursor, methyl 4-(4-hydroxybutyl)benzoate, can be found in the literature.

Oxidation Protocol:

  • To a mixture of pyridinium chlorochromate (PCC) (1.5 equivalents) and sodium acetate (1.0 equivalent) in dry methylene chloride, add a solution of methyl 4-(4-hydroxybutyl)benzoate (1.0 equivalent) in dry methylene chloride under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 12 hours.[2]

  • Upon completion, dilute the mixture with diethyl ether and filter.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by vacuum distillation to yield the product.[2]

    • Note: Milder and more modern oxidizing agents such as Dess-Martin periodinane can also be employed, often providing higher selectivity and easier work-up.

Friedel-Crafts Acylation

This classic electrophilic aromatic substitution introduces the oxobutyl side chain to the methyl benzoate ring.

Materials:

  • Methyl benzoate

  • 4-Chlorobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a cooled (0°C) suspension of anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane, add 4-chlorobutyryl chloride (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes, then add methyl benzoate (1 equivalent) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for approximately 3 hours.

  • The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the product is purified by chromatography or distillation.

Synthetic Pathway Visualizations

Heck_Reaction MB Methyl 4-bromobenzoate Product This compound MB->Product Pd(OAc)₂, LiOAc, LiCl, (n-Bu)₄NCl, DMF, 60°C BO 3-Buten-1-ol BO->Product

Caption: Heck Reaction pathway for this compound synthesis.

Oxidation_Pathway Precursor Methyl 4-(4-hydroxybutyl)benzoate Product This compound Precursor->Product PCC, NaOAc, CH₂Cl₂

Caption: Oxidation of the alcohol precursor to the target aldehyde.

Friedel_Crafts_Acylation MBz Methyl benzoate Intermediate Methyl 4-(4-chloro-1-oxobutyl)benzoate MBz->Intermediate AlCl₃, DCM AcylatingAgent 4-Chlorobutyryl chloride AcylatingAgent->Intermediate Product This compound Intermediate->Product Further reaction/workup

Caption: Friedel-Crafts Acylation route to the target compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 4-(4-oxobutyl)benzoate, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

Spill Management: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite or sand. Collect the absorbed material into a designated, labeled container for hazardous waste.

Disposal Protocol for this compound

Given the absence of specific data on the environmental impact and toxicity of this compound, it must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

Step 1: Waste Identification and Segregation

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

  • It is crucial to segregate halogenated and non-halogenated solvents, as well as organic and inorganic waste, to prevent dangerous reactions and facilitate proper disposal.

Step 2: Containerization

  • Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical to prevent degradation.

  • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the approximate quantity and date of accumulation.

Step 3: Storage

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure the storage area is cool, dry, and away from sources of ignition, as the compound may be combustible.

Step 4: Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental services contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4] Improper disposal can lead to environmental contamination and regulatory penalties.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃PubChem
Molecular Weight206.24 g/mol PubChem
Boiling Point131 °C at <1 TorrChemicalBook
Melting Point76.5-78 °CChemicalBook

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of This compound Waste is_empty Is the original container empty? start->is_empty rinse Triple rinse container with a suitable solvent (e.g., acetone, ethanol). is_empty->rinse Yes collect_waste Collect un-rinsed container or chemical waste in a labeled hazardous waste container. is_empty->collect_waste No collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate dispose_container Dispose of empty, rinsed container as non-hazardous lab glass/plastic. collect_rinsate->dispose_container disposal_vendor Arrange for pickup by a licensed hazardous waste disposal vendor. dispose_container->disposal_vendor storage Store in a designated Satellite Accumulation Area. collect_waste->storage storage->disposal_vendor

Caption: Decision workflow for handling and disposing of this compound waste.

References

Essential Safety and Operational Guide for Handling Methyl 4-(4-oxobutyl)benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Methyl 4-(4-oxobutyl)benzoate, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Specification Purpose
Eye Protection Tightly fitting safety goggles or a face shield (EN 166 compliant).[3]To protect against splashes and vapors that can cause serious eye irritation.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[5][6]To prevent skin contact. Inspect gloves for any damage before use.[7][8]
Body Protection A laboratory coat or a chemical-resistant apron.[5] Long-sleeved clothing and long pants are recommended.[4]To protect skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2]To minimize inhalation of vapors.
Footwear Closed-toe shoes made from a non-porous material.[4][5]To protect feet from spills and broken glass.

Safe Handling and Operational Protocol

Adherence to standard laboratory safety practices is paramount. Always work in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance.[4][7]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel must be wearing the appropriate PPE as detailed in the table above.

  • Dispensing: Avoid generating mists or vapors. Use a calibrated pipette or a similar dispensing tool. Never pipette by mouth.[4]

  • Heating: If heating is required, use a flameless heat source such as a heating mantle or a water bath.[4] Keep away from open flames, sparks, and hot surfaces as the substance is likely combustible.[1][2]

  • Spill Management: In case of a small spill, absorb the chemical with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2][7] Do not eat, drink, or smoke in the laboratory.[1][2][8]

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Procedure Guidelines
Storage Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1][2] Keep away from ignition sources and incompatible materials.
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain.

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal & Storage prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation & Emergency Equipment Accessibility prep_ppe->prep_setup handling_dispense Dispense Chemical in Fume Hood prep_setup->handling_dispense Proceed to Handling handling_procedure Perform Experimental Procedure handling_dispense->handling_procedure cleanup_decontaminate Decontaminate Glassware & Work Surfaces handling_procedure->cleanup_decontaminate Procedure Complete cleanup_waste Segregate & Label Chemical Waste cleanup_decontaminate->cleanup_waste disposal_store Store Unused Chemical Properly cleanup_waste->disposal_store End of Session disposal_dispose Dispose of Waste via Approved Channels disposal_store->disposal_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-oxobutyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-oxobutyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.